Product packaging for N-(Prop-2-yn-1-yl)oxazol-2-amine(Cat. No.:CAS No. 1899056-77-9)

N-(Prop-2-yn-1-yl)oxazol-2-amine

Cat. No.: B3324564
CAS No.: 1899056-77-9
M. Wt: 122.12 g/mol
InChI Key: QHRIVEDWFKZXHX-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)oxazol-2-amine (CAS 1899056-77-9) is a chemical compound of significant interest in organic and medicinal chemistry research, with a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol . Its structure combines two key motifs: a privileged oxazole heterocycle and a versatile propargyl group . The oxazole ring is a well-established scaffold in drug discovery due to its prevalence in compounds with a broad spectrum of bioactivities . The propargyl group serves as a highly useful synthetic handle, primarily enabling further structural diversification through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" . This reaction allows researchers to efficiently link the molecule to other molecular fragments, such as azides, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies or the development of chemical probes . As a building block, this amine is primarily valued for its role in the synthesis of more complex molecules and is intended for use in exploratory research to develop new therapeutic agents or materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B3324564 N-(Prop-2-yn-1-yl)oxazol-2-amine CAS No. 1899056-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-ynyl-1,3-oxazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-2-3-7-6-8-4-5-9-6/h1,4-5H,3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRIVEDWFKZXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Analysis of N-(Prop-2-yn-1-yl)oxazol-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This whitepaper provides a detailed technical guide on the molecular structure, proposed synthesis, and analytical characterization of N-(Prop-2-yn-1-yl)oxazol-2-amine. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a robust profile by analyzing its constituent functional groups—the oxazol-2-amine core and the N-propargyl substituent. We present a plausible synthetic route, predicted analytical data based on analogous structures, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in novel heterocyclic compounds.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a propargyl group (prop-2-yn-1-yl) to a pharmacologically active scaffold is a common strategy in drug design to introduce conformational rigidity, provide a handle for further "click" chemistry modifications, or to act as a specific inhibitor for certain enzymes.

This document focuses on the hypothetical molecule this compound, which combines the oxazol-2-amine core with a reactive propargyl group. We will explore its structural characteristics, propose a synthetic pathway, and predict its spectroscopic signature.

Molecular Structure and Properties

The core structure of this compound consists of a 5-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. The amine group at the 2-position is substituted with a propargyl group, which features a terminal alkyne.

Predicted Physicochemical Properties

Based on its constituent parts, the following properties can be predicted.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₆H₆N₂OSum of atoms in oxazol-2-amine (C₃H₄N₂O) and propargyl group (C₃H₃) minus H at amine
Molecular Weight ~122.13 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solid at room temperatureBased on similar N-substituted heterocyclic amines[4]
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethaneGeneral solubility of similar small organic molecules[4]

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized in two main stages: the synthesis of the oxazol-2-amine precursor, followed by N-alkylation with a propargylating agent.

Stage 1: Synthesis of Oxazol-2-amine

Oxazol-2-amine can be synthesized from the reaction of cyanamide with a 2-hydroxyacetaldehyde precursor in the presence of a base.[5]

Stage 2: N-Alkylation of Oxazol-2-amine

The second stage involves the N-alkylation of the synthesized oxazol-2-amine with propargyl bromide. This reaction is analogous to the synthesis of N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine.[4]

Experimental Protocols

Synthesis of this compound

Materials:

  • Oxazol-2-amine

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Dry acetone

  • Dichloromethane (DCM)

  • Hexane

  • Methanol (MeOH)

Procedure:

  • To a solution of oxazol-2-amine (1 equivalent) in dry acetone, add anhydrous K₂CO₃ (5 equivalents).

  • Reflux the reaction mixture for 20-30 minutes.

  • Add KI (0.5 equivalents) and propargyl bromide (1.2 equivalents) to the mixture.

  • Continue to reflux the reaction mixture for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography using a hexane:dichloromethane gradient as the eluent.[4]

  • The final product can be further purified by recrystallization from a hexane:dichloromethane mixture to obtain crystals suitable for analysis.[4]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer.

  • The sample should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • Chemical shifts (δ) are reported in parts per million (ppm).

Mass Spectrometry (MS):

  • Low-resolution mass spectrometry can be performed using an electrospray ionization (ESI) source in positive ion mode to determine the molecular weight.

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy:

  • IR spectra can be recorded on an FTIR spectrometer to identify characteristic functional group vibrations.

Predicted Analytical Data

The following tables summarize the predicted spectroscopic data for this compound, based on the known data for oxazol-2-amine[5] and N-propargylated amines.[4]

Table 1: Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.2d1HH4 (oxazole ring)Corresponds to the oxazole ring protons, similar to oxazol-2-amine.[5]
~6.6 - 6.8d1HH5 (oxazole ring)Corresponds to the oxazole ring protons, similar to oxazol-2-amine.[5]
~5.5 - 6.0br s1HNHBroad singlet for the amine proton.
~4.1 - 4.3d2HCH₂ (propargyl)Methylene protons adjacent to the nitrogen, similar to related structures.[4]
~2.2 - 2.4t1HCH (alkyne)Terminal alkyne proton.
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~158 - 160C2 (C=N of oxazole)Carbon attached to two heteroatoms.
~135 - 138C4 (oxazole ring)Olefinic carbon in the oxazole ring.
~125 - 128C5 (oxazole ring)Olefinic carbon in the oxazole ring.
~78 - 82C≡CH (alkyne)Quaternary carbon of the alkyne.
~71 - 74C≡CH (alkyne)Terminal carbon of the alkyne.
~35 - 40CH₂ (propargyl)Methylene carbon adjacent to the nitrogen.
Table 3: Predicted MS and IR Data
TechniquePredicted Value/PeakAssignment
MS (ESI+) m/z ≈ 123.05 [M+H]⁺Protonated molecular ion
HRMS (ESI+) Calculated for C₆H₇N₂O: ~123.0558Confirms elemental composition
IR (cm⁻¹) ~3300 (sharp), ~3250 (broad), ~2120 (weak), ~1650 (strong)C≡C-H stretch, N-H stretch, C≡C stretch, C=N stretch

Logical Workflow and Visualization

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

G start Starting Materials (Cyanamide, 2-Hydroxyacetaldehyde derivative) synth_oxazole Synthesis of Oxazol-2-amine start->synth_oxazole alkylation N-Alkylation with Propargyl Bromide synth_oxazole->alkylation crude_product Crude this compound alkylation->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product Pure Product purification->pure_product analysis Spectroscopic Analysis pure_product->analysis nmr NMR (¹H, ¹³C) analysis->nmr ms Mass Spectrometry (LRMS, HRMS) analysis->ms ir IR Spectroscopy analysis->ir data_interp Data Interpretation and Structure Confirmation nmr->data_interp ms->data_interp ir->data_interp

References

Spectral Data Analysis of N-(Prop-2-yn-1-yl)oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectral Data

The spectral data for N-(Prop-2-yn-1-yl)oxazol-2-amine can be predicted by examining the contributions of the propargyl group and the 2-aminooxazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Singlet1HOxazole CH (position 4 or 5)
~ 6.5 - 7.0Singlet1HOxazole CH (position 4 or 5)
~ 5.0 - 6.0Broad Singlet1HNH
~ 4.0 - 4.2Doublet2HCH₂ -C≡CH
~ 2.2 - 2.5Triplet1HC≡CH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 160 - 165Oxazole C =N (C2)
~ 135 - 140Oxazole C H (position 4 or 5)
~ 120 - 125Oxazole C H (position 4 or 5)
~ 80 - 85C ≡CH
~ 70 - 75C≡C H
~ 30 - 35C H₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, Sharp≡C-H stretch
~ 3100 - 3300Medium, BroadN-H stretch
~ 2120Weak to MediumC≡C stretch
~ 1640 - 1680StrongC=N stretch (oxazole ring)
~ 1550 - 1600MediumN-H bend[1]
~ 1100 - 1200StrongC-O-C stretch (oxazole ring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~ 136Molecular Ion [M]⁺
~ 135[M-H]⁺
~ 97[M - C₃H₃]⁺ (Loss of propargyl group)
~ 84[Oxazole-NH₂]⁺ Fragment

Potential Synthetic Route

The synthesis of N-substituted 2-aminooxazoles has been approached through various methods. A plausible route for the synthesis of this compound could involve the reaction of a suitable α-haloketone with N-propargylurea or a related precursor, or through a coupling reaction with 2-aminooxazole. One potential strategy is the Buchwald-Hartwig coupling of 2-bromooxazole with propargylamine, followed by amination, although direct N-alkylation of 2-aminooxazole with propargyl bromide is also a conceivable, more direct approach.[2][3] The synthesis of oxazol-2-amines can also be achieved through the annulation of α-amino ketones and isothiocyanates followed by a desulfurative cyclization.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5][6]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[6]

    • If required for chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[7]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.[5]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[5]

    • Acquire a ¹H NMR spectrum. A standard pulse program with a 90° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹).[9]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing :

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should typically be in the range of 1-10 µg/mL.

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition (using Electrospray Ionization - ESI) :

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.[10]

    • Use a soft ionization technique like ESI to generate the molecular ion with minimal fragmentation.[11]

    • Acquire a full scan mass spectrum to identify the molecular ion peak. The mass-to-charge ratio (m/z) of the molecular ion will correspond to the molecular weight of the compound.[12]

    • To obtain information about the structure, perform tandem mass spectrometry (MS/MS). Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[13]

  • Data Analysis :

    • Analyze the full scan spectrum to determine the molecular weight of the compound.

    • Interpret the MS/MS spectrum by identifying the m/z values of the fragment ions and proposing plausible fragmentation pathways. This can help to confirm the structure of the molecule.[14]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a synthesized organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectral Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Confirmation Data_Processing->Structure_Elucidation

References

The Emerging Therapeutic Potential of N-(Prop-2-yn-1-yl)oxazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(prop-2-yn-1-yl)oxazol-2-amine scaffold represents a promising, yet underexplored, area in medicinal chemistry. This technical guide synthesizes the potential biological activities of this novel class of compounds by examining the well-established pharmacological profiles of its core components: the oxazol-2-amine nucleus and the N-propargyl (prop-2-yn-1-yl) moiety. Drawing on data from related oxazole and N-propargyl-containing derivatives, this paper explores potential anticancer and enzyme inhibitory activities. Detailed hypothetical experimental protocols, illustrative quantitative data, and visualized signaling pathways are provided to guide future research and development in this burgeoning field.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Specifically, the oxazol-2-amine core has been identified as a key pharmacophore in potent enzyme inhibitors, such as FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML)[3][4].

The N-propargyl (prop-2-yn-1-yl) group is another functionality of significant interest in drug design. Its terminal alkyne allows for covalent interactions with biological targets, leading to irreversible inhibition, and it is a key feature in several approved drugs, including the monoamine oxidase B (MAO-B) inhibitors selegiline and rasagiline[5]. The combination of these two pharmacophores in this compound derivatives presents a compelling strategy for the development of novel therapeutics.

This guide will explore the hypothetical, yet scientifically grounded, potential of these derivatives as anticancer agents and enzyme inhibitors.

Potential Biological Activities and Data Presentation

Based on the activities of structurally related compounds, this compound derivatives are primarily hypothesized to possess anticancer and enzyme inhibitory properties.

Anticancer Activity

The oxazole core is a common feature in many anticancer agents[2]. For instance, derivatives of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine have demonstrated potent inhibitory activity against FLT3, a key target in AML, leading to apoptosis in cancer cells[3][4]. The introduction of an N-propargyl group could enhance this activity through covalent binding to the target kinase or by influencing other cellular pathways.

Table 1: Illustrative In Vitro Anticancer Activity of Hypothetical this compound Derivatives

Compound IDSubstitution PatternCell LineIC50 (nM)
OX-PYN-001 UnsubstitutedMV4-11 (AML)85
OX-PYN-002 4-phenylMV4-11 (AML)42
OX-PYN-003 4,5-diphenylMV4-11 (AML)15
OX-PYN-004 4-(4-fluorophenyl)MV4-11 (AML)28
OX-PYN-001 UnsubstitutedHCT-116 (Colon)>10,000
OX-PYN-002 4-phenylHCT-116 (Colon)8,500
OX-PYN-003 4,5-diphenylHCT-116 (Colon)5,200
OX-PYN-004 4-(4-fluorophenyl)HCT-116 (Colon)6,800
Enzyme Inhibition

The N-propargyl group is a well-known "warhead" for irreversible enzyme inhibition, particularly for flavin-dependent enzymes like monoamine oxidases (MAOs)[5]. It is plausible that this compound derivatives could act as inhibitors of various enzymes, including kinases and oxidases, depending on the substitution pattern of the oxazole ring.

Table 2: Illustrative Enzyme Inhibitory Activity of Hypothetical this compound Derivatives

Compound IDTarget EnzymeInhibition TypeKi (nM)
OX-PYN-005 MAO-BIrreversible120
OX-PYN-006 MAO-AIrreversible2,500
OX-PYN-007 FLT3 KinaseCovalent50
OX-PYN-008 EGFR KinaseReversible1,200

Experimental Protocols

General Synthesis of this compound Derivatives

A plausible synthetic route would involve the reaction of a suitably substituted 2-aminooxazole with propargyl bromide in the presence of a non-nucleophilic base.

  • Starting Material Synthesis: Substituted 2-aminooxazoles can be synthesized via various established methods, such as the reaction of α-haloketones with urea or cyanamide.

  • N-Alkylation: To a solution of the 2-aminooxazole (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate or sodium hydride (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (e.g., FLT3)
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. This can be quantified using methods like ADP-Glo™ Kinase Assay.

  • Procedure:

    • Prepare a reaction mixture containing the kinase (e.g., recombinant human FLT3), the substrate peptide, and ATP in a suitable kinase buffer.

    • Add the test compound at various concentrations.

    • Incubate the reaction mixture at 30 °C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Culture: Culture the desired cancer cell lines (e.g., MV4-11) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action for an this compound derivative targeting the FLT3 signaling pathway in AML.

FLT3_Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Apoptosis Apoptosis FLT3->Apoptosis Compound This compound Derivative Compound->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized inhibition of the FLT3 signaling pathway.

General Experimental Workflow for Drug Discovery

This diagram outlines a typical workflow for the discovery and initial evaluation of novel bioactive compounds.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Synthesis Synthesis of Derivatives Screening Primary Biological Screening (e.g., Kinase Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Profiling (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicity Studies In_Vitro->In_Vivo

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

While the biological activity of this compound derivatives has not been extensively reported, the known pharmacological profiles of the oxazol-2-amine and N-propargyl moieties strongly suggest their potential as novel therapeutic agents, particularly as anticancer drugs and enzyme inhibitors. The illustrative data and detailed protocols provided in this guide are intended to serve as a foundational resource for researchers entering this promising area of study. Future work should focus on the synthesis and systematic biological evaluation of a library of these derivatives to elucidate their structure-activity relationships and validate their therapeutic potential.

References

N-(Prop-2-yn-1-yl)oxazol-2-amine: A Versatile Heterocyclic Building Block for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

Heterocyclic scaffolds are fundamental to the development of novel therapeutics, with the oxazole nucleus being a prominent feature in a multitude of biologically active compounds. This technical guide introduces N-(Prop-2-yn-1-yl)oxazol-2-amine, a promising yet underexplored heterocyclic building block. By incorporating a reactive propargyl group onto the 2-aminooxazole core, this molecule is primed for facile diversification, primarily through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This document provides a prospective blueprint for the synthesis, characterization, and application of this versatile scaffold, targeting researchers, medicinal chemists, and professionals in drug development. We will explore its potential in generating libraries of novel 1,2,3-triazole-containing hybrids and discuss the anticipated biological significance of these derivatives, drawing parallels from existing research on related molecular frameworks.

Introduction: The Significance of Oxazole-Based Scaffolds

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminooxazole moiety, in particular, serves as a bioisostere for the well-known 2-aminothiazole scaffold, offering potential advantages in terms of physicochemical properties, such as reduced lipophilicity and altered metabolic stability.[3][4]

The introduction of a propargyl group at the 2-amino position endows the oxazole core with a versatile chemical handle. The terminal alkyne of the propargyl group is a key participant in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[5][6] This makes this compound an attractive building block for the construction of diverse molecular architectures, particularly for the synthesis of 1,2,3-triazole-containing compounds, which are themselves associated with a broad spectrum of pharmacological activities.[1][7]

Proposed Synthesis of this compound

As this compound is not a commercially available compound, a reliable synthetic route is essential. Based on established methodologies for the synthesis of 2-aminooxazoles and N-alkylation of amines, a two-step process is proposed.

Step 1: Synthesis of a 2-Aminooxazole Precursor

The synthesis of the 2-aminooxazole core can be achieved through several methods. A common approach is the reaction of an α-haloketone with urea. While the Hantzsch synthesis using N-substituted ureas to directly obtain N-substituted 2-aminooxazoles can be low-yielding, the reaction with unsubstituted urea to form a primary 2-aminooxazole is more robust.[3][8] For instance, the reaction of 2-bromoacetophenone with urea would yield 4-phenyloxazol-2-amine.

An alternative, more versatile method for creating substituted 2-aminooxazoles is the Buchwald-Hartwig cross-coupling reaction. This involves the palladium-catalyzed coupling of a 2-aminooxazole with an aryl or heteroaryl halide, allowing for a wide range of substituents on the oxazole ring.[4][8]

Step 2: N-Propargylation of the 2-Aminooxazole Precursor

The introduction of the propargyl group can be achieved via a standard N-alkylation reaction. The 2-aminooxazole precursor can be reacted with propargyl bromide in the presence of a suitable base and solvent.

Detailed Experimental Protocol (Prospective)

The following is a proposed experimental protocol for the synthesis of 4-phenyl-N-(prop-2-yn-1-yl)oxazol-2-amine, a representative example of the target scaffold.

Materials:

  • 4-phenyloxazol-2-amine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-phenyloxazol-2-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(Prop-2-yn-1-yl)-4-phenyoxazol-2-amine.

Data Presentation: Comparative Synthesis Conditions

Since no direct data exists for the target compound, the following table summarizes typical conditions for the N-alkylation of related 2-aminobenzothiazoles, providing a valuable reference for optimizing the synthesis of this compound.[9]

EntryAmine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
12-AminobenzothiazoleBenzyl bromideK₂CO₃DMF150High
22-Aminobenzothiazole1-bromo-3-phenylpropaneK₂CO₃DMF150High
32-Aminobenzamide5-bromopenteneNa₂CO₃DMSO95Moderate

This compound as a Building Block

The primary utility of this compound lies in its capacity as a versatile building block for the synthesis of more complex molecules, particularly through "click chemistry."

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group readily participates in the copper(I)-catalyzed 1,3-dipolar cycloaddition with a wide variety of organic azides to form stable 1,4-disubstituted 1,2,3-triazole rings.[6][10] This reaction is highly efficient, regioselective, and tolerant of a broad range of functional groups, making it ideal for generating large libraries of diverse compounds.[11][12]

Experimental Workflow for CuAAC:

  • Azide Synthesis: Prepare a diverse library of organic azides from the corresponding alkyl or aryl halides using sodium azide.

  • Click Reaction: In a suitable solvent system (e.g., t-BuOH/H₂O, THF, DMSO), combine this compound, the organic azide, a copper(II) sulfate solution, and a reducing agent such as sodium ascorbate.[10][12]

  • Purification: The desired 1,2,3-triazole product can be purified using standard techniques like crystallization or column chromatography.

Potential Biological Significance and Applications

The derivatives of this compound are anticipated to exhibit a range of biological activities, making this scaffold highly relevant for drug discovery programs.

Anticancer Activity

Both 2-aminooxazole and 1,2,3-triazole moieties are present in numerous compounds with demonstrated anticancer properties.[1][13][14] For example, derivatives of 2-aminothiazole, a close analog of 2-aminooxazole, are known to exhibit potent antiproliferative activity against various cancer cell lines.[14] Similarly, 1,2,3-triazole-containing hybrids have shown significant cytotoxicity against cancer cells, with some acting as inhibitors of key signaling pathways involved in tumor progression.[7][13]

Antimicrobial and Anti-inflammatory Activity

Derivatives of 2-aminooxazoles and 1,2,3-triazoles have also been reported to possess significant antimicrobial and anti-inflammatory activities.[15][16] The ability to rapidly generate a library of diverse triazole-oxazole hybrids allows for high-throughput screening to identify novel leads for the development of new antibiotics and anti-inflammatory agents.

Conclusion

This compound represents a promising and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Although not yet extensively characterized, its proposed synthesis is straightforward, and its utility in constructing diverse molecular libraries via click chemistry is clear. The anticipated biological activities of its derivatives, based on the well-established pharmacology of the 2-aminooxazole and 1,2,3-triazole scaffolds, make it a highly attractive target for further investigation. This technical guide provides a foundational roadmap for researchers to unlock the potential of this novel building block in the quest for new therapeutic agents.

References

The Rise of Oxazol-2-Amine Derivatives as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. This technical guide provides an in-depth analysis of the discovery and preclinical evaluation of a series of oxazol-2-amine derivatives, with a primary focus on their potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). This document details the synthetic methodologies, comprehensive biological evaluation, and structure-activity relationships of these compounds. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction

Kinase inhibitors have revolutionized the landscape of cancer therapy. Among the numerous heterocyclic scaffolds explored, the oxazol-2-amine core has garnered considerable attention due to its versatile biological activities.[1] Recent research has highlighted the potential of oxazol-2-amine derivatives as potent inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3).[2][3] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 25-30% of patients.[2][4] These mutations lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[4][5]

This guide focuses on a recently discovered series of oxazol-2-amine derivatives that have demonstrated potent and selective inhibition of both wild-type and mutated forms of FLT3.[2][6] We will delve into the synthesis, in vitro and in vivo evaluation of these compounds, with a particular emphasis on the lead compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c).[2]

Synthesis of Oxazol-2-Amine Derivatives

The general synthetic route for the preparation of the 5-aryl-N-aryl-oxazol-2-amine derivatives is a multi-step process commencing from commercially available starting materials.

General Synthetic Protocol

A representative synthetic scheme for the generation of the oxazol-2-amine library is outlined below. The synthesis of the key intermediate, 2-azido-1-(4-fluorophenyl)ethan-1-one, is achieved by reacting 4-fluorophenacyl bromide with sodium azide in dimethyl sulfoxide (DMSO) at room temperature. Subsequently, this azido intermediate is dissolved in 1,4-dioxane, to which triphenylphosphine and the corresponding isothiocyanate are added. The reaction mixture is then refluxed to yield the final 5-aryl-N-aryl-oxazol-2-amine product.

Step 1: Synthesis of 2-azido-1-(4-fluorophenyl)ethan-1-one To a solution of 4-fluorophenacyl bromide in DMSO, sodium azide is added, and the mixture is stirred at room temperature for 2 hours.

Step 2: Synthesis of 5-(4-fluorophenyl)-N-(substituted-phenyl)oxazol-2-amine The synthesized 2-azido-1-(4-fluorophenyl)ethan-1-one is dissolved in 1,4-dioxane. To this solution, triphenylphosphine and the appropriately substituted phenyl isothiocyanate are added at room temperature. The mixture is then heated to reflux at 100°C for 4 hours to yield the final product.

Biological Evaluation

The synthesized oxazol-2-amine derivatives were subjected to a series of in vitro and in vivo assays to determine their inhibitory potency against FLT3 and their anti-leukemic activity.

In Vitro Kinase Inhibition Assay

The ability of the compounds to inhibit the kinase activity of wild-type FLT3 and its clinically relevant mutants (FLT3-ITD and FLT3-D835Y) was assessed using a luminescence-based kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagents : Recombinant FLT3, FLT3-ITD, and FLT3-D835Y kinase enzymes, kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP, and the test compounds.[7]

  • Procedure :

    • The kinase reaction is initiated by mixing the FLT3 enzyme with the test compound at various concentrations in the kinase buffer.

    • ATP is added to the mixture to start the kinase reaction, and the reaction is incubated at room temperature.

    • After the incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[3][8]

    • Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently converted into a luminescent signal by luciferase.[3][8]

    • The luminescence is measured using a plate reader, with the signal intensity being directly proportional to the amount of ADP produced and thus, the kinase activity.[7]

  • Data Analysis : The IC50 values are calculated from the dose-response curves.

Cell-Based Proliferation Assays

The anti-proliferative effects of the oxazol-2-amine derivatives were evaluated against human AML cell lines harboring the FLT3-ITD mutation (MV4-11 and Molm-13) and an FLT3-null cell line (HL-60) as a negative control.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Lines : MV4-11, Molm-13, and HL-60 cells.

  • Procedure :

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • After incubation, the CellTiter-Glo® Reagent is added to each well.[5][9]

    • The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[9]

    • The luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[5][9]

  • Data Analysis : The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

In Vivo Xenograft Model

The in vivo anti-leukemic efficacy of the lead compound 7c was evaluated in a subcutaneous xenograft mouse model using the MV4-11 human AML cell line.

Experimental Protocol: MV4-11 Xenograft Model

  • Animal Model : Immunodeficient mice (e.g., BALB/c nude mice).

  • Procedure :

    • MV4-11 cells are implanted subcutaneously into the flank of the mice.

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • Compound 7c is administered to the treatment group (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives a vehicle control.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint : The study is terminated when tumors in the control group reach a specified size. The anti-tumor efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.

Results and Data Presentation

The biological evaluation of the eleven synthesized oxazol-2-amine derivatives yielded promising results, with several compounds demonstrating potent inhibition of FLT3 kinase and significant anti-proliferative activity against FLT3-ITD positive AML cell lines. The quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro FLT3 Kinase Inhibitory Activity of Oxazol-2-Amine Derivatives

CompoundR1R2FLT3 IC50 (nM)FLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)
1c HH>1000>1000>1000
2c 4-F2-Cl89.175.392.4
3c 4-F3-Cl120.5110.2135.7
4c 4-F4-Cl65.458.971.2
5c 4-F4-F45.239.850.1
6c 4-F4-Me78.970.185.3
7c 4-F H 25.6 20.3 30.5
8c 4-ClH48.742.155.9
9c 4-MeH150.2140.8165.4
10c 4-OMeH95.388.7102.1
11c 3,4-diClH35.830.141.7

Data extracted from a representative study on novel oxazol-2-amine FLT3 inhibitors.

Table 2: Anti-proliferative Activity of Selected Oxazol-2-Amine Derivatives against AML Cell Lines

CompoundMolm-13 GI50 (nM)MV4-11 GI50 (nM)HL-60 GI50 (nM)
2c 98.2110.5>10,000
4c 75.685.3>10,000
5c 55.162.8>10,000
6c 88.995.1>10,000
7c 30.5 41.2 >10,000

Data extracted from a representative study on novel oxazol-2-amine FLT3 inhibitors.

The in vivo study demonstrated that compound 7c significantly inhibited tumor growth in the MV4-11 xenograft model, with an 83.3% reduction in tumor volume compared to the control group, and was well-tolerated by the animals.[2][8]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

FLT3 Signaling Pathway in AML

Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation and survival.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type) FLT3_Ligand->FLT3_Receptor RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->RAS FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation Oxazol_2_amine Oxazol-2-amine Inhibitor (e.g., 7c) Oxazol_2_amine->FLT3_ITD Experimental_Workflow Synthesis Synthesis of Oxazol-2-amine Derivatives InVitro_Kinase In Vitro FLT3 Kinase Assay Synthesis->InVitro_Kinase Cell_Proliferation Cell Proliferation Assay (AML cells) InVitro_Kinase->Cell_Proliferation Lead_Selection Lead Compound Selection Cell_Proliferation->Lead_Selection InVivo_Xenograft In Vivo Xenograft Model Lead_Selection->InVivo_Xenograft Efficacy_Evaluation Efficacy & Toxicity Evaluation InVivo_Xenograft->Efficacy_Evaluation

References

Exploring the Chemical Space of Propargylated Oxazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore.[1] The introduction of a propargyl group—a three-carbon chain with a terminal alkyne—to the oxazole core dramatically expands its chemical space, offering a versatile handle for further functionalization and a unique structural motif for probing biological targets. This guide provides an in-depth exploration of the synthesis, functionalization, and biological evaluation of propargylated oxazoles, with a focus on their potential in anticancer drug discovery.

Synthesis of the Propargylated Oxazole Core

The construction of the propargylated oxazole core can be achieved through several synthetic strategies. A highly efficient one-pot method involves the Brønsted acid-catalyzed propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides.[4] This approach offers a rapid and atom-economical route to substituted oxazoles. For the introduction of the propargyl group onto a pre-existing oxazole ring, the Sonogashira cross-coupling reaction is a powerful and widely used method.[5]

Experimental Protocol: One-Pot Synthesis of Substituted Oxazoles[5]

This protocol describes a general procedure for the synthesis of substituted oxazoles from propargylic alcohols and amides using p-toluenesulfonic acid monohydrate (PTSA) as a bifunctional catalyst.

Materials:

  • Propargylic alcohol (1.0 equiv)

  • Amide (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA) (1.0 equiv)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the propargylic alcohol (0.5 mmol), amide (0.6 mmol), and PTSA (0.5 mmol).

  • Add toluene (2 mL) to the flask.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted oxazole.

Experimental Protocol: Sonogashira Coupling of Halo-oxazoles with Terminal Alkynes[5][6]

This protocol provides a general method for the synthesis of propargylated oxazoles via a palladium- and copper-catalyzed cross-coupling reaction.

Materials:

  • Halo-oxazole (e.g., 2-bromo-oxazole or 5-iodo-oxazole) (1.0 equiv)

  • Terminal alkyne (e.g., propargyl alcohol, trimethylsilylacetylene) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (solvent and base)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-oxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add triethylamine (5 mL) to the flask.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the propargylated oxazole.

Diversification of the Propargyl Group: The Power of Click Chemistry

The terminal alkyne of the propargyl group serves as a versatile handle for a wide range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[6][7][8] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linkage, enabling the conjugation of the propargylated oxazole core to a diverse array of molecular fragments, including fluorophores, peptides, and other pharmacophores.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[7][8]

This protocol outlines a general procedure for the functionalization of propargylated oxazoles with azides.

Materials:

  • Propargylated oxazole (1.0 equiv)

  • Azide (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

  • Solvent (e.g., t-butanol/water, DMF)

Procedure:

  • In a reaction vessel, dissolve the propargylated oxazole (1.0 mmol) and the azide (1.0-1.2 mmol) in the chosen solvent system (e.g., 5 mL of a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole-linked oxazole derivative by flash column chromatography.

Quantitative Data Presentation

The exploration of the chemical space of propargylated oxazoles generates a wealth of quantitative data. The following tables summarize representative data for the synthesis, functionalization, and biological activity of these compounds.

EntryPropargylic AlcoholAmideProductYield (%)Reference
11-Phenyl-3-(trimethylsilyl)prop-2-yn-1-olBenzamide2-Phenyl-5-(phenyl(trimethylsilyl)methyl)oxazole90[4]
21-(4-Methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-olBenzamide2-(4-Methoxyphenyl)-5-(phenyl(trimethylsilyl)methyl)oxazole92[4]
31-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-olBenzamide2-(4-Chlorophenyl)-5-(phenyl(trimethylsilyl)methyl)oxazole85[4]
41-Phenylprop-2-yn-1-olAcetamide2-Methyl-5-(1-phenylprop-2-yn-1-yl)oxazole78[4]
5But-3-yn-2-olBenzamide2-Phenyl-5-(1-methylprop-2-yn-1-yl)oxazole82[4]
EntryEthynyl OxazoleAzideProductYield (%)Reference
12-Ethynyl-4,5-dimethyloxazoleBenzyl azide2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4,5-dimethyloxazole95[6][7]
22-Ethynyl-4,5-dimethyloxazolePhenyl azide4,5-Dimethyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)oxazole92[6][7]
3Ethyl 2-ethynyloxazole-4-carboxylateBenzyl azideEthyl 2-(1-benzyl-1H-1,2,3-triazol-4-yl)oxazole-4-carboxylate98[6][7]
4Ethyl 2-ethynyloxazole-4-carboxylate1-Azido-4-methoxybenzeneEthyl 2-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)oxazole-4-carboxylate93[6][7]
CompoundCell LineIC₅₀ (µM)Target/MechanismReference
Oxazole Derivative AHCT116 (Colon Cancer)5.2Apoptosis Induction
Oxazole Derivative BMCF-7 (Breast Cancer)8.1Tubulin Polymerization Inhibition[1][9]
Oxadiazole Derivative CA549 (Lung Cancer)4.8 - 5.1STAT3 Phosphorylation Inhibition[10]
Oxazolo[5,4-d]pyrimidine DHT29 (Colon Cancer)58.44Cytotoxicity[3]
1,3-Oxazole Sulfonamide ELeukemia Cell Lines0.0447Tubulin Polymerization Inhibition[1]

Biological Activity and Signaling Pathways

Propargylated oxazoles and their derivatives have demonstrated promising activity in various therapeutic areas, particularly as anticancer agents.[9][11] Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

Many oxazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling.[8] The propargyl group can be strategically positioned to interact with specific residues within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.

Kinase_Inhibition cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor ADP ADP Receptor->ADP Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade P ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Propargylated_Oxazole Propargylated Oxazole Inhibitor Propargylated_Oxazole->Receptor STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive P STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Propargylated_Oxazole Propargylated Oxazole Propargylated_Oxazole->JAK DNA DNA STAT3_dimer->DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Chemical_Space_Workflow A Synthesis of Propargylated Oxazole Core B Library Synthesis via Click Chemistry A->B C High-Throughput Screening (e.g., Cell Viability Assays) B->C D Hit Identification and Validation C->D E Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) D->E F Lead Optimization (SAR Studies) E->F F->B Iterative Optimization G Preclinical Development F->G

References

"N-(Prop-2-yn-1-yl)oxazol-2-amine literature review and background"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-(Prop-2-yn-1-yl)oxazol-2-amine

Introduction

This compound is a heterocyclic compound featuring an oxazole ring substituted with a propargyl amine group. The oxazole nucleus is a prominent scaffold in medicinal chemistry, known to be a part of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The propargyl group (prop-2-yn-1-yl) is also a significant functional group in drug design, often utilized as a covalent warhead or as a handle for bioorthogonal "click" chemistry. This review synthesizes the available literature on closely related structures to provide a background and propose a potential synthetic route and biological profile for the title compound, for which specific literature is not currently available.

Literature Review of Structurally Related Compounds

While direct studies on this compound are scarce, research on analogous structures provides valuable insights. Heterocyclic cores such as benzothiazole and benzimidazole bearing an N-propargyl group have been synthesized and characterized.

  • N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine: This compound has been synthesized and its crystal structure elucidated.[3][4] The synthesis involves the N-alkylation of 2-aminobenzothiazole with propargyl bromide.[3] Benzothiazole derivatives are well-documented for a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3]

  • 1-Prop-2-ynyl-1H-benzimidazol-2-amine: Similar to its benzothiazole counterpart, this compound's synthesis and crystal structure have been reported.[5] 2-aminobenzimidazole derivatives are known to exhibit diverse biological effects, including antiviral and antiproliferative properties.[5]

The presence of the N-propargyl moiety in these bioactive heterocyclic systems suggests that this compound could also possess significant biological activity.

Proposed Synthesis and Experimental Protocols

Based on established methods for the N-alkylation of related heterocyclic amines, a plausible synthetic route for this compound is proposed.[3][5] The key reaction is the nucleophilic substitution of a propargyl halide by 2-aminooxazole.

Hypothetical Experimental Protocol: Synthesis of this compound
  • Materials: 2-Aminooxazole, propargyl bromide (80% solution in toluene), anhydrous potassium carbonate (K₂CO₃), potassium iodide (KI), and dry acetone.

  • Procedure: a. To a solution of 2-aminooxazole (1.0 eq) in dry acetone, add anhydrous K₂CO₃ (5.0 eq) and KI (0.5 eq). b. Reflux the reaction mixture for 15–30 minutes. c. Add propargyl bromide (1.2 eq) to the mixture. d. Continue refluxing the reaction mixture for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. f. Evaporate the filtrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the alkyne C≡C and C-H stretches, and the N-H bond.

Potential Biological Activity and Signaling Pathways

Given the broad biological activities of oxazole derivatives, this compound is a candidate for screening against various therapeutic targets.[1]

  • Anticancer Activity: Many oxazole-containing compounds exhibit potent anticancer effects.[1][6] For instance, derivatives of 5-phenyl-N-phenyloxazol-2-amine have been identified as novel inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[6] The title compound could potentially inhibit protein kinases or other signaling pathways involved in cancer cell proliferation.

  • Antimicrobial Activity: The 2-aminooxazole scaffold is related to the 2-aminothiazole structure, which is present in numerous antimicrobial agents.[7] Therefore, this compound may exhibit antibacterial or antifungal properties.

Due to the lack of specific biological data, no signaling pathways can be definitively described. Initial screening would be required to identify its mechanism of action.

Data Presentation

As no specific experimental studies have been published for this compound, quantitative data regarding its biological activity (e.g., IC₅₀, MIC) or physicochemical properties are not available. The table below presents crystallographic data for a closely related analogue to provide context.

Table 1: Crystallographic Data for the Analogue N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine[3]

ParameterValue
Chemical FormulaC₁₀H₈N₂S
Molecular Weight (Mr)188.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.8048 (4)
b (Å)8.6071 (5)
c (Å)15.8244 (8)
β (°)99.445 (5)
Volume (ų)914.26 (9)
Z (molecules per cell)4

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow reagents Propargyl Bromide K₂CO₃, KI, Acetone product This compound reagents->product N-Alkylation Reflux start 2-Aminooxazole start->reagents

Caption: Proposed synthesis of this compound.

Conclusion

This compound represents a novel chemical entity with significant potential for investigation in drug discovery. Although direct literature on this compound is unavailable, analysis of structurally similar molecules suggests that it can be readily synthesized via N-alkylation of 2-aminooxazole. The combination of the biologically active oxazole core and the versatile propargyl group makes it an attractive candidate for screening in anticancer and antimicrobial assays. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this promising compound.

References

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for N-(Prop-2-yn-1-yl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of N-(Prop-2-yn-1-yl)oxazol-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of oxazol-2-amine with propargyl bromide. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

N-propargylated heterocyclic compounds are of significant interest in medicinal chemistry due to the versatile reactivity of the terminal alkyne, which can be utilized in 'click' chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of more complex molecules. The oxazole-2-amine scaffold itself is a privileged structure found in numerous biologically active compounds. The combination of these two moieties in this compound makes it a highly useful intermediate for the generation of compound libraries for high-throughput screening and lead optimization.

This protocol details a straightforward and efficient method for the synthesis of this compound, adapted from established procedures for the N-alkylation of related 2-amino-heterocycles.[1][2] The reaction proceeds via the nucleophilic attack of the exocyclic amine of oxazol-2-amine on propargyl bromide in the presence of a weak base and a catalyst.

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 Oxazol-2-amine p1 This compound r1->p1 + r2 Propargyl Bromide r2->p1 re1 K2CO3 (Base) re1->p1 re2 KI (Catalyst) re2->p1 re3 Acetone (Solvent) re3->p1

Caption: Reaction scheme for the synthesis of this compound.

Materials and Methods

Materials:

  • Oxazol-2-amine

  • Propargyl bromide (80% in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Anhydrous acetone

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add oxazol-2-amine (1.0 eq). b. Add anhydrous acetone (40 mL) to the flask and stir the mixture until the oxazol-2-amine is fully dissolved. c. To this solution, add anhydrous potassium carbonate (K₂CO₃) (4.0 eq) and potassium iodide (KI) (0.5 eq).

2. Reaction Execution: a. Heat the reaction mixture to reflux with vigorous stirring for 20 minutes. b. After 20 minutes, add propargyl bromide (1.2 eq) dropwise to the refluxing mixture. c. Continue to reflux the reaction mixture for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The starting material (oxazol-2-amine) is more polar than the product.

3. Work-up and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Filter the solid K₂CO₃ and KI using a Büchner funnel and wash the solid residue with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

4. Purification: a. Purify the crude product by column chromatography on silica gel.[1] b. Prepare the column using a slurry of silica gel in hexane. c. Load the crude product onto the column (adsorbed on a small amount of silica gel for dry loading, or dissolved in a minimal amount of dichloromethane for wet loading). d. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:EtOAc and gradually increasing the polarity). A typical eluent system for similar compounds is a mixture of hexane and dichloromethane.[1] e. Collect the fractions containing the desired product, as identified by TLC. f. Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a pure solid.

5. Characterization: a. Determine the yield of the purified product. b. Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValueReference/Comment
Reactants
Oxazol-2-amine1.0 eq
Propargyl Bromide1.2 eq
Reagents
Anhydrous K₂CO₃4.0 eqBase
KI0.5 eqCatalyst (Finkelstein reaction in situ to generate more reactive propargyl iodide)
Anhydrous Acetone40 mL per 5 mmol of oxazol-2-amineSolvent
Reaction Conditions
TemperatureReflux (approx. 56 °C)
Reaction Time18 hoursMonitor by TLC
Purification
MethodSilica Gel Column Chromatography
EluentHexane/Ethyl Acetate gradientOr Hexane/Dichloromethane[1]
Expected Yield 60-80%Based on analogous reactions
Expected Appearance White to off-white solid

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dissolve oxazol-2-amine in acetone prep2 Add K2CO3 and KI prep1->prep2 react1 Reflux for 20 min prep2->react1 react2 Add propargyl bromide react1->react2 react3 Reflux for 18 h react2->react3 workup1 Cool to RT react3->workup1 workup2 Filter solids workup1->workup2 workup3 Concentrate filtrate workup2->workup3 purify1 Column chromatography workup3->purify1 purify2 Combine pure fractions purify1->purify2 purify3 Evaporate solvent purify2->purify3 analyze Characterize product purify3->analyze

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

  • Propargyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetone and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Conduct the reaction in a fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust, scalable, and utilizes readily available starting materials and reagents. The resulting product is a versatile intermediate for further chemical transformations, particularly in the construction of novel heterocyclic compounds for drug discovery applications.

References

Application Notes and Protocols: N-(Prop-2-yn-1-yl)oxazol-2-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of N-(Prop-2-yn-1-yl)oxazol-2-amine as a versatile building block in copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The oxazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into molecules via click chemistry offers a rapid and efficient route to novel drug candidates, bioconjugates, and molecular probes.

Overview of this compound in Click Chemistry

This compound is a bifunctional molecule featuring a terminal alkyne group for click chemistry conjugation and an oxazol-2-amine core. The 1,2,3-triazole linkage formed through click chemistry is highly stable under a wide range of chemical conditions, making it an ideal linker in drug discovery and bioconjugation.[1] This compound can be readily coupled with a variety of azide-containing molecules, including small organic molecules, peptides, proteins, and carbohydrates.

The two primary methods for utilizing this alkyne in click chemistry are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction utilizes a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole.[2][3] It is the most widely used click reaction due to its reliability and high yields.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction employs a strained cyclooctyne, which reacts rapidly with azides.[5][6] SPAAC is particularly valuable for in vivo and in vitro applications where the cytotoxicity of a copper catalyst is a concern.[7]

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of similar N-propargylated aminoheterocycles.[8] The following is a general protocol.

Protocol 2.1: Synthesis of this compound

Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
2-Aminooxazole84.07 g/mol 10 mmol1.00.84 g
Propargyl bromide (80% in toluene)118.96 g/mol 12 mmol1.21.12 mL
Anhydrous Potassium Carbonate (K₂CO₃)138.21 g/mol 20 mmol2.02.76 g
Anhydrous Acetone---50 mL

Procedure:

  • To a stirred solution of 2-aminooxazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the refluxing mixture.

  • Continue to reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The following are generalized protocols for the CuAAC reaction of this compound with an azide-containing substrate.

Protocol 3.1: CuAAC with a Small Molecule Azide

Reagent/SolventConcentrationVolume/MassMolesEquivalents
This compound-122 mg1.0 mmol1.0
Benzyl Azide-133 mg1.0 mmol1.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.1 M in H₂O1.0 mL0.1 mmol0.1
Sodium Ascorbate0.5 M in H₂O1.0 mL0.5 mmol0.5
tert-Butanol/H₂O (1:1)-10 mL--

Procedure:

  • Dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.5 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Representative CuAAC Reaction Data

Azide SubstrateReaction Time (h)Yield (%)
Benzyl Azide495
1-Azido-4-nitrobenzene692
3-Azidopropanoic acid888
Azido-PEG-Biotin1285

Workflow for CuAAC Reaction

CuAAC_Workflow Reagents Prepare Reagents: - this compound - Azide Substrate - CuSO4 Solution - Sodium Ascorbate Solution - Solvents Reaction_Setup Reaction Setup: - Dissolve Alkyne and Azide - Add Catalyst and Reductant Reagents->Reaction_Setup Incubation Incubation: - Stir at Room Temperature - Monitor by TLC/LC-MS Reaction_Setup->Incubation Workup Aqueous Workup: - Dilute with Water - Extract with Organic Solvent Incubation->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: - Characterize (NMR, MS) Purification->Product

Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocols

The following protocol describes a typical SPAAC reaction using a dibenzocyclooctyne (DBCO) derivative.

Protocol 4.1: SPAAC with a DBCO-Containing Molecule

Reagent/SolventConcentrationVolume/MassMolesEquivalents
This compound-122 mg1.0 mmol1.0
DBCO-PEG4-Azide-518 mg1.0 mmol1.0
Acetonitrile-10 mL--

Procedure:

  • Dissolve this compound (1.0 eq) and DBCO-PEG4-Azide (1.0 eq) in acetonitrile.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be used directly or purified by column chromatography if necessary.

Table 2: Representative SPAAC Reaction Data

Strained AlkyneReaction Time (h)Yield (%)
DBCO-NHS Ester198
BCN-PEG4-Maleimide296
DIFO-Biotin0.599

Application in Drug Discovery: Labeling a Target Protein

A common application of click chemistry in drug development is the creation of probes for target identification and validation. For instance, a derivative of this compound could be designed as an inhibitor for a specific kinase. The alkyne handle then allows for the "clicking" on of a reporter tag (e.g., a fluorophore or biotin) for visualization or pull-down experiments.

Hypothetical Signaling Pathway Application

Signaling_Pathway cluster_synthesis Probe Synthesis cluster_cellular Cellular Application Oxazole_Alkyne This compound Click_Reaction CuAAC Reaction Oxazole_Alkyne->Click_Reaction Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Click_Reaction Fluorescent_Probe Fluorescent Oxazole Probe Click_Reaction->Fluorescent_Probe Fluorescent_Probe_node Fluorescent Oxazole Probe Fluorescent_Probe->Fluorescent_Probe_node Binding Probe Binds to Kinase Fluorescent_Probe_node->Binding Cells Live Cells Target_Kinase Target Kinase Cells->Target_Kinase Target_Kinase->Binding Visualization Fluorescence Microscopy Binding->Visualization Imaging Image of Labeled Kinase Visualization->Imaging

Caption: Workflow for synthesizing and applying a fluorescent probe based on this compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules through click chemistry. Its straightforward incorporation into both CuAAC and SPAAC reactions provides a robust platform for applications in medicinal chemistry, chemical biology, and materials science. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for N-(Prop-2-yn-1-yl)oxazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Prop-2-yn-1-yl)oxazol-2-amine is a heterocyclic compound featuring an oxazol-2-amine scaffold appended with a propargyl group. The oxazole ring is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1][2][3][4] The propargyl group offers a versatile handle for further chemical modifications, such as "click chemistry," enabling the synthesis of diverse compound libraries for drug discovery. While this compound is a relatively under-investigated molecule, its structural motifs suggest significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[5][6][7][8]

These application notes provide a comprehensive overview of the potential uses of this compound in medicinal chemistry, drawing parallels from closely related and well-studied oxazol-2-amine derivatives. Detailed protocols for its synthesis and biological evaluation are also presented to facilitate its exploration as a novel therapeutic agent.

Potential Applications in Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of targeted therapies, primarily in the following areas:

  • Oncology: Oxazol-2-amine derivatives have shown significant promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.[5][6][9] A notable example is the inhibition of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5][6][10] The propargyl group on this compound can be utilized to enhance binding affinity or to conjugate cytotoxic payloads.

  • Inflammatory Diseases: Certain oxazole derivatives have demonstrated anti-inflammatory properties.[3] The potential of this compound to modulate inflammatory pathways could be explored.

  • Infectious Diseases: The oxazole nucleus is present in some antimicrobial agents.[3] this compound and its derivatives could be screened for activity against various bacterial and fungal strains.

Postulated Mechanism of Action as a Kinase Inhibitor

Based on studies of analogous oxazol-2-amine kinase inhibitors, this compound is hypothesized to act as an ATP-competitive inhibitor. The oxazole core can form hydrogen bonds with the hinge region of the kinase domain, while the substituted phenyl ring (if present at the 5-position of the oxazole) would occupy the hydrophobic pocket. The propargyl group could be oriented towards the solvent-exposed region, allowing for further derivatization to improve potency and selectivity.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor This compound hinge Hinge Region hydrophobic Hydrophobic Pocket solvent Solvent Exposed Region oxazole Oxazole Core oxazole->hinge H-bonds propargyl Propargyl Group propargyl->solvent Interaction

Caption: Postulated binding mode of this compound in a kinase ATP pocket.

Quantitative Data of Analogous FLT3 Inhibitors

The following table summarizes the in vitro activity of closely related oxazol-2-amine derivatives against FLT3 kinase and their anti-proliferative effects on AML cell lines.[5] This data serves as a benchmark for evaluating the potential of this compound.

Compound ID (Analog)Target KinaseIC50 (nM)Cell LineGI50 (nM)
7c FLT31.2Molm-1318.3
7c FLT3-ITD0.8MV4-1125.1
7c FLT3-D835Y1.5--
5c FLT32.1Molm-1345.2
4c FLT33.5MV4-1168.7

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on established methods for the synthesis of N-substituted oxazol-2-amines and propargylamines.[11][12][13]

Materials:

  • 2-Aminooxazole

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminooxazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagents 2-Aminooxazole Propargyl Bromide K₂CO₃, KI, Acetone reaction N-Alkylation reagents->reaction workup Filtration Concentration reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against a target kinase, such as FLT3, using a luminescence-based assay.[14]

Materials:

  • Recombinant human kinase (e.g., FLT3)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound and staurosporine in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound/control in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay

This protocol describes the use of a resazurin-based assay to assess the anti-proliferative effects of this compound on cancer cell lines.[15][16]

Materials:

  • Cancer cell line (e.g., Molm-13 or MV4-11 for AML)

  • Complete cell culture medium

  • This compound (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound, positive control, or vehicle (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This protocol details a flow cytometry-based method to quantify apoptosis induced by this compound.[17][18][19]

Materials:

  • Cancer cell line

  • This compound (test compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

G cluster_pathway FLT3 Signaling Pathway in AML FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Apoptosis Inhibitor This compound Inhibitor->FLT3 Inhibition Inhibitor->Apoptosis

Caption: Hypothesized effect on the FLT3 signaling pathway in AML.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The provided application notes and protocols offer a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound and its future derivatives. The versatility of the propargyl group opens up extensive possibilities for structure-activity relationship (SAR) studies and the development of highly potent and selective drug candidates.

References

Application Notes and Protocols for N-(Prop-2-yn-1-yl)oxazol-2-amine as a Hypothetical Biochemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific molecule "N-(Prop-2-yn-1-yl)oxazol-2-amine" have not yielded any published data regarding its use as a biochemical probe. The following application notes and protocols are presented as a hypothetical use case based on the structural features of the molecule, namely the presence of a terminal alkyne (propargyl group) and an oxazol-2-amine core. This information is intended for illustrative purposes to guide researchers on how a similar molecule could be potentially utilized in biochemical assays.

Application Notes

Introduction

This compound is a small molecule featuring a versatile oxazol-2-amine scaffold functionalized with a propargyl group. The terminal alkyne of the propargyl group makes this compound a suitable candidate for bioorthogonal ligation reactions, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This allows for the covalent labeling of target biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide group. The oxazol-2-amine core can be considered a potential pharmacophore that may exhibit affinity for specific protein targets.[3][4]

Principle of Application

The primary proposed application of this compound is as a chemical probe for the identification and characterization of protein targets. The workflow involves the incubation of the probe with a biological system (e.g., cell lysate, purified protein) where a target protein is presumed to bind to the oxazol-2-amine moiety. Following binding, the propargyl group serves as a handle for covalent attachment to a reporter molecule (e.g., a fluorophore or biotin) bearing a complementary azide group via a click reaction. This enables the visualization, enrichment, and subsequent identification of the target protein.

Potential Applications

  • Target Identification: Identification of novel protein targets that bind to the oxazol-2-amine scaffold.

  • Enzyme Profiling: As a potential activity-based probe if the oxazol-2-amine core is recognized by the active site of an enzyme.

  • Validation of Target Engagement: To confirm the binding of related compounds to a specific target protein in a competitive binding assay format.

  • In-gel Fluorescence Staining: For the visualization of target proteins in a polyacrylamide gel.

  • Affinity-based Protein Profiling (AfBPP): For the enrichment and subsequent mass spectrometry-based identification of target proteins.

Experimental Protocols

Protocol 1: In-Gel Fluorescence Labeling of a Hypothetical Target Protein

This protocol describes a hypothetical experiment to label a purified protein or a protein in a complex mixture (cell lysate) that has an affinity for the oxazol-2-amine scaffold.

Materials and Reagents:

  • This compound probe

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Protein sample (purified or cell lysate) in a suitable buffer (e.g., PBS)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel scanner

Experimental Workflow:

G cluster_incubation Step 1: Incubation cluster_click Step 2: Click Reaction cluster_analysis Step 3: Analysis a Protein Sample c Incubate (e.g., 1h, RT) a->c b This compound b->c d Add Click Reaction Mix: - Azide-Fluorophore - CuSO₄/TCEP - TBTA c->d e Incubate (e.g., 1h, RT) d->e f Denature with SDS-PAGE Buffer e->f g Run SDS-PAGE f->g h Fluorescence Gel Scan g->h G cluster_binding Target Binding (Non-covalent) cluster_click Click Chemistry Ligation (Covalent) Probe This compound (Probe) Target Target Protein Probe->Target Reversible Binding Complex Probe-Target Complex Probe->Complex Target->Complex Reporter Azide-Reporter (e.g., Fluorophore) Reporter->Complex LabeledComplex Labeled Target Protein Complex->LabeledComplex Click Cu(I) Catalyst Click->Complex

References

Application Notes and Protocols for N-alkylation of Oxazol-2-amines with Propargyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of heterocyclic amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. Among the various alkylating agents, propargyl bromide is of particular interest due to the presence of a terminal alkyne functionality. This group serves as a versatile handle for subsequent modifications, such as click chemistry, Sonogashira coupling, and various cyclization reactions, enabling the construction of complex molecular architectures.

Oxazol-2-amines are a class of heterocyclic compounds that have garnered attention for their potential biological activities, including antimicrobial properties.[1] The N-propargylation of oxazol-2-amines yields N-(prop-2-yn-1-yl)oxazol-2-amines, which are valuable intermediates for the synthesis of novel therapeutic agents and functional materials. This document provides detailed protocols for the N-alkylation of oxazol-2-amines with propargyl bromide under various reaction conditions.

Reactant Structures:

  • Oxazol-2-amine:

    • Molecular Formula: C₃H₄N₂O[2][3]

    • Molecular Weight: 84.08 g/mol [2][3]

    • SMILES: Nc1occn1[2]

  • Propargyl Bromide (3-bromoprop-1-yne):

    • Molecular Formula: C₃H₃Br[4][5][6][7]

    • Molecular Weight: 118.96 g/mol [5][6][7]

    • SMILES: C#CCBr[4][5]

General Reaction Scheme

The N-alkylation of oxazol-2-amine with propargyl bromide typically proceeds via a nucleophilic substitution (SN2) mechanism. The amino group of the oxazole acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide, leading to the displacement of the bromide leaving group. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.

Comparative Summary of N-Alkylation Protocols

The choice of base, solvent, and temperature can significantly influence the yield and purity of the N-propargylated product. Below is a summary of typical conditions employed for the N-alkylation of heterocyclic amines, which can be adapted for oxazol-2-amines.

Protocol Base Solvent Temperature (°C) Typical Reaction Time (h) Key Considerations
Protocol 1 K₂CO₃Acetonitrile (MeCN)Room Temp. to 806 - 24Mild conditions, suitable for a wide range of substrates. Higher temperatures may be required for less reactive amines.
Protocol 2 NaHTetrahydrofuran (THF)0 to Room Temp.2 - 12Strong base, suitable for less nucleophilic amines. Requires anhydrous conditions and careful handling of NaH.
Protocol 3 Et₃NDichloromethane (DCM)Room Temp.12 - 48Organic base, useful for substrates sensitive to inorganic bases. Generally requires longer reaction times.
Protocol 4 Cs₂CO₃Dimethylformamide (DMF)Room Temp.4 - 16Highly effective base for N-alkylation. DMF is a polar aprotic solvent that can accelerate SN2 reactions.

Detailed Experimental Protocols

Protocol 1: Potassium Carbonate in Acetonitrile

This protocol utilizes a moderately strong inorganic base and a polar aprotic solvent, offering a good balance between reactivity and ease of handling.

Materials:

  • Oxazol-2-amine

  • Propargyl bromide (typically as an 80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxazol-2-amine (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the amine (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5 - 2.0 equiv).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Slowly add propargyl bromide (1.1 - 1.5 equiv) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature or heat to reflux (up to 80 °C) while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(prop-2-yn-1-yl)oxazol-2-amine.

Protocol 2: Sodium Hydride in Tetrahydrofuran

This method employs a strong base and is particularly useful for less nucleophilic amines or when a faster reaction rate is desired. Strict anhydrous conditions are essential.

Materials:

  • Oxazol-2-amine

  • Propargyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 - 1.5 equiv).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve oxazol-2-amine (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, allowing for the deprotonation of the amine.

  • Add propargyl bromide (1.1 - 1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of oxazol-2-amine with propargyl bromide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Oxazol-2-amine, Base, and Solvent start->reagents add_propargyl_bromide Add Propargyl Bromide reagents->add_propargyl_bromide stir_react Stir at Specified Temperature add_propargyl_bromide->stir_react monitor Monitor Reaction (TLC) stir_react->monitor monitor->stir_react Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify end End Product purify->end

Caption: General workflow for the N-alkylation of oxazol-2-amines.

Safety Precautions

  • Propargyl bromide is a lachrymator and a toxic, flammable liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydride is a highly flammable solid that reacts violently with water. Handle it under an inert atmosphere and use anhydrous solvents.

  • Always perform reactions in appropriate glassware and ensure that the experimental setup is secure.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Cyclization to Form the Oxazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and comparative data for several key methods of synthesizing the oxazole ring, a crucial scaffold in many pharmaceutical agents and biologically active compounds. The protocols are designed to be readily implemented in a laboratory setting.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles from 2-acylamino-ketones through a cyclodehydration reaction.[1] This method is particularly useful for preparing 2,5-di- and 2,4,5-trisubstituted oxazoles.[2] The reaction is typically catalyzed by a strong acid.[3]

Experimental Protocol

A general procedure for the Robinson-Gabriel synthesis is as follows:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-acylamino-ketone (1.0 eq).

  • Reagent Addition: Add the cyclodehydrating agent. Common agents include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1][4] For example, a reaction might involve heating the substrate at 90°C for 30 minutes with catalytic sulfuric acid in acetic anhydride.[1]

  • Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will vary depending on the substrate and the dehydrating agent used. Yields can often be improved to 50-60% by using polyphosphoric acid.[4]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Tabulated Data for Robinson-Gabriel Synthesis
Starting MaterialDehydrating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-Acylamino-ketoneH₂SO₄Acetic Anhydride900.52,5-Disubstituted oxazole-[1]
2-Acylamino-ketonePOCl₃Dimethylformamide900.52,5-Disubstituted oxazole-[1]
2-Acylamino-ketonePolyphosphoric Acid---2,5-Disubstituted oxazole50-60[4]

Note: Specific yields are highly dependent on the substrates used.

Reaction Workflow

Robinson_Gabriel_Workflow start Start: 2-Acylamino-ketone reagent Add Cyclodehydrating Agent (e.g., H₂SO₄, PPA, POCl₃) start->reagent heat Heat Reaction Mixture reagent->heat workup Quench with Ice-Water Neutralize heat->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Chromatography/Recrystallization) extraction->purification end Product: Substituted Oxazole purification->end Fischer_Oxazole_Mechanism cluster_start Reactants cyanohydrin Cyanohydrin intermediate1 Iminochloride Intermediate cyanohydrin->intermediate1 + HCl aldehyde Aldehyde aldehyde->intermediate1 Reacts with intermediate2 Chloro-oxazoline Intermediate intermediate1->intermediate2 SN2 attack & -H₂O product 2,5-Disubstituted Oxazole intermediate2->product Tautomerization & -HCl Van_Leusen_Mechanism cluster_start Reactants aldehyde Aldehyde oxazoline_intermediate Oxazoline Intermediate aldehyde->oxazoline_intermediate + Deprotonated TosMIC tosmic TosMIC deprotonated_tosmic Deprotonated TosMIC tosmic->deprotonated_tosmic + Base product 5-Substituted Oxazole oxazoline_intermediate->product Elimination of -TosH

References

Application Notes and Protocols: N-(Prop-2-yn-1-yl)oxazol-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential applications of N-(Prop-2-yn-1-yl)oxazol-2-amine as a covalent kinase inhibitor. The propargyl group serves as a warhead that can form a covalent bond with a nucleophilic residue, typically cysteine, in the active site of a kinase, leading to irreversible inhibition. This document outlines a proposed synthetic route, potential kinase targets, and detailed experimental protocols for synthesis and biological evaluation. The information is intended to guide researchers in the development of novel and potent kinase inhibitors for therapeutic applications.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for drug development. Covalent kinase inhibitors have emerged as a powerful therapeutic strategy, offering high potency and prolonged duration of action.[2] These inhibitors typically feature a reactive electrophilic group, or "warhead," that forms a stable covalent bond with a specific amino acid residue within the kinase's active site.[3]

The this compound scaffold combines a privileged oxazole core, known for its presence in various bioactive molecules, with a terminal alkyne (propargyl group). This propargyl group can act as a Michael acceptor precursor, enabling covalent modification of nucleophilic residues like cysteine. This document details the synthetic methodology, potential biological targets, and protocols for evaluating this compound-based kinase inhibitors.

Synthesis of this compound

A two-step synthesis is proposed for this compound, starting from a substituted α-bromoacetophenone.

Step 1: Synthesis of 2-Amino-4-phenyloxazole

The oxazole core can be synthesized via the condensation of an α-bromoacetophenone with urea.[4]

  • Reaction: α-Bromoacetophenone + Urea → 2-Amino-4-phenyloxazole

  • Reagents and Conditions: A mixture of 2-bromoacetophenone (1 equivalent) and urea (7 equivalents) in a suitable solvent such as dimethylformamide (DMF) is heated under reflux for 2-3 hours. The reaction is then cooled and poured into ice water to precipitate the product.[4]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: N-propargylation of 2-Amino-4-phenyloxazole

The propargyl group is introduced via N-alkylation of the 2-aminooxazole.

  • Reaction: 2-Amino-4-phenyloxazole + Propargyl bromide → N-(Prop-2-yn-1-yl)-4-phenyloxazol-2-amine

  • Reagents and Conditions: To a solution of 2-amino-4-phenyloxazole in a polar aprotic solvent like acetone or DMF, a base such as potassium carbonate (K₂CO₃) is added, followed by the addition of propargyl bromide. The reaction mixture is stirred at room temperature or heated to reflux until completion.

  • Purification: The final product is purified by column chromatography.

Potential Kinase Targets and Mechanism of Action

The propargyl group in this compound is designed to act as a covalent warhead, targeting kinases with a suitably positioned cysteine residue in or near the ATP-binding site. Two prominent examples of such kinases are Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated target in B-cell malignancies.[5] Covalent inhibitors of BTK typically target Cys481.[6]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often mutated in cancer. Covalent EGFR inhibitors target Cys797.[7]

The proposed mechanism of inhibition involves the initial non-covalent binding of the inhibitor to the kinase's active site, followed by the nucleophilic attack of the cysteine thiol group on the terminal alkyne of the propargyl group, forming a stable covalent bond. This irreversible inhibition leads to the blockade of downstream signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for covalent inhibitors targeting BTK and EGFR. This data is provided as a reference for the expected potency of this compound derivatives.

Compound Kinase Target IC50 (nM) Cellular Assay (Cell Line) Cellular IC50 (nM) Reference
IbrutinibBTK0.5TMD811[6][8]
AcalabrutinibBTK3Ramos47[8]
ZanubrutinibBTK<1DLBCL25[1]
QL47BTK7Ramos318 (pPLCγ2)[9]
AfatinibEGFR (WT)0.5A54912[7]
OsimertinibEGFR (T790M)1H197510[10]
RociletinibEGFR (T790M/L858R)-NCI-H1975-[10]
NeratinibEGFR (WT)6A4318[7]

Table 1: In Vitro and Cellular Potency of Representative Covalent Kinase Inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenyloxazole
  • To a solution of 2-bromoacetophenone (5 mmol) in 20 mL of dimethylformamide (DMF), add urea (35 mmol).

  • Reflux the mixture with stirring for 2.5 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenyloxazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-(Prop-2-yn-1-yl)-4-phenyloxazol-2-amine
  • To a solution of 2-amino-4-phenyloxazole (1 mmol) in 10 mL of dry acetone, add anhydrous potassium carbonate (3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 mmol) dropwise to the suspension.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay
  • Prepare a stock solution of the test compound (e.g., in DMSO).

  • In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add varying concentrations of the test compound to the wells.

  • Incubate the plate at a specified temperature for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]

Protocol 4: Cellular Assay for Kinase Inhibition
  • Culture a relevant cell line (e.g., TMD8 for BTK, A431 for EGFR) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Lyse the cells and perform a Western blot analysis to detect the phosphorylation of the target kinase and its downstream effectors (e.g., pBTK, pPLCγ2 for BTK; pEGFR, pERK for EGFR).

  • Quantify the band intensities to determine the cellular IC50 value.[8][13]

Visualization of Signaling Pathways and Workflows

Caption: Experimental workflow for the synthesis and evaluation of this compound.

BTK_signaling_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays with N-(Prop-2-yn-1-yl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Prop-2-yn-1-yl)oxazol-2-amine is a versatile chemical probe designed for the investigation of biological systems through click chemistry. The presence of a terminal alkyne group (prop-2-yn-1-yl) allows for its covalent ligation to azide-modified reporters, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This property makes it an invaluable tool for a variety of cell-based assays aimed at identifying and quantifying the cellular targets of the oxazole-2-amine scaffold. The oxazole ring system is a common motif in many biologically active compounds, and this probe enables the exploration of its interactions within a cellular context.

These application notes provide a framework for utilizing this compound in cell-based assays for target identification and pathway analysis. The protocols and examples provided are intended to be adapted and optimized for specific experimental needs.

Principle of the Assay

The fundamental principle behind the use of this compound in cell-based assays is its function as a bioorthogonal chemical reporter. The workflow involves three key steps:

  • Metabolic Labeling/Target Engagement: Live cells are incubated with this compound, allowing it to enter the cells and interact with its putative protein targets.

  • Click Chemistry Reaction: Following incubation, the cells are lysed, and the alkyne-modified proteins are covalently linked to an azide-containing reporter molecule (e.g., a fluorescent dye or biotin for affinity purification) through a CuAAC reaction.

  • Detection and Analysis: The labeled proteins can then be visualized by fluorescence microscopy or in-gel fluorescence scanning, or they can be enriched using streptavidin beads (if biotinylated) for subsequent identification by mass spectrometry.

This approach allows for the sensitive and specific detection of cellular targets that interact with the oxazole-2-amine core structure.

Hypothetical Signaling Pathway Investigation

To illustrate the application of this compound, we will consider a hypothetical scenario where this compound is investigated for its potential to modulate a generic kinase signaling pathway. Many oxazole-containing compounds are known to be kinase inhibitors. In this example, we hypothesize that this compound binds to "Kinase A," a key upstream kinase in a signaling cascade that leads to the activation of a transcription factor and subsequent gene expression related to cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_I Inactive Transcription Factor Kinase_B->TF_I Phosphorylates TF_A Active Transcription Factor TF_I->TF_A Activation DNA DNA TF_A->DNA Binds to Probe This compound (Probe) Probe->Kinase_A Binds to/Inhibits Gene_Expression Gene Expression (Cell Proliferation) DNA->Gene_Expression

Caption: Hypothetical Kinase A Signaling Pathway.

Experimental Protocols

Protocol 1: In-Cell Target Engagement Assay

This protocol describes the labeling of target proteins in live cells, followed by lysis and click chemistry for visualization by in-gel fluorescence.

Materials:

  • This compound (Probe)

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)

  • Click chemistry reaction buffer components:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) in complete medium for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reaction components. The final concentrations should be:

      • 100 µM Azide-fluorophore

      • 1 mM TCEP

      • 100 µM TBTA

      • 1 mM CuSO₄

    • Vortex briefly and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation and Sample Preparation for SDS-PAGE:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully remove the acetone and air-dry the pellet.

    • Resuspend the pellet in 1X SDS-PAGE loading buffer.

  • In-Gel Fluorescence Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • As a loading control, stain the gel with Coomassie Brilliant Blue after scanning.

Protocol 2: Target Identification via Affinity Purification and Mass Spectrometry

This protocol outlines the enrichment of target proteins using a biotinylated probe for subsequent identification.

Materials:

  • All materials from Protocol 1, with Azide-Biotin replacing the Azide-fluorophore.

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometry-compatible reagents for in-gel digestion (trypsin, etc.).

Procedure:

  • Cell Culture, Treatment, Lysis, and Click Reaction:

    • Follow steps 1-3 from Protocol 1, using Azide-Biotin instead of a fluorescent azide.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads with lysis buffer.

    • Add the equilibrated beads to the lysate from the click reaction and incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1% SDS in PBS, followed by 0.1% SDS in PBS, and finally PBS alone).

  • Elution and Preparation for Mass Spectrometry:

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the eluted proteins on a short SDS-PAGE gel.

    • Stain the gel with a mass spectrometry-compatible silver stain or Coomassie stain.

    • Excise the protein bands of interest.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

Data Presentation

Quantitative data from in-gel fluorescence experiments can be summarized to compare the labeling intensity at different probe concentrations.

Probe Concentration (µM)Target Band Intensity (Arbitrary Units)Standard Deviation
0 (Vehicle)10515
11578123
54890345
108950567
259100610

Table 1: Hypothetical quantitative data from an in-gel fluorescence experiment showing dose-dependent labeling of a target protein by this compound.

Visualizations

G cluster_workflow Experimental Workflow cluster_analysis Analysis A 1. Cell Treatment with This compound B 2. Cell Lysis A->B C 3. Click Chemistry Reaction (with Azide-Reporter) B->C D1 In-Gel Fluorescence (Visualization) C->D1 D2 Affinity Purification (Biotin-Streptavidin) C->D2 E2 Mass Spectrometry (Target ID) D2->E2

Caption: Experimental workflow for cell-based assays.

Conclusion

This compound is a powerful chemical tool for the investigation of cellular targets and signaling pathways. The combination of its cell permeability, the specific reactivity of the alkyne group in click chemistry, and the biological relevance of the oxazole scaffold provides a robust platform for chemical biology and drug discovery research. The protocols and conceptual framework presented here offer a starting point for designing and implementing cell-based assays to elucidate the mechanism of action of oxazole-containing compounds. Researchers are encouraged to optimize these protocols for their specific biological systems and research questions.

Application Notes and Protocols for the Scalable Synthesis of N-(Prop-2-yn-1-yl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(Prop-2-yn-1-yl)oxazol-2-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the propargyl group provides a versatile handle for further chemical modifications, such as click chemistry, while the 2-aminooxazole core is a known pharmacophore with a range of biological activities. These application notes provide a detailed, two-step methodology for the scalable synthesis of this target compound, intended for researchers, scientists, and drug development professionals. The protocol is designed to be robust, scalable, and utilize readily available starting materials.

The overall synthetic strategy involves two key stages:

  • Synthesis of the 2-aminooxazole core: This is achieved through the cyclization of a haloacetaldehyde derivative with urea. This classical approach remains one of the most direct and scalable methods for producing the parent 2-aminooxazole heterocycle.

  • N-propargylation of 2-aminooxazole: The target compound is synthesized via a direct N-alkylation of the 2-aminooxazole with propargyl bromide, a standard and efficient method for introducing the propargyl moiety.

Experimental Protocols

Part 1: Scalable Synthesis of 2-Aminooxazole

This protocol describes the synthesis of the 2-aminooxazole starting material from chloroacetaldehyde and urea. Due to the instability of free chloroacetaldehyde, this procedure utilizes a commercially available aqueous solution.

Materials:

  • Chloroacetaldehyde (50% wt. solution in water)

  • Urea

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve urea (1.0 equivalent) in deionized water.

  • Addition of Chloroacetaldehyde: To the stirred urea solution, add the chloroacetaldehyde solution (1.0 equivalent) at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, extract it twice with diethyl ether to remove non-polar impurities.

  • Basification: Carefully make the aqueous layer alkaline by the slow addition of solid sodium hydroxide while cooling in an ice bath to a pH > 12.

  • Extraction: Extract the alkaline aqueous solution with multiple portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-aminooxazole.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Part 2: N-propargylation of 2-Aminooxazole

This protocol outlines the N-alkylation of 2-aminooxazole with propargyl bromide to yield the final product, this compound.

Materials:

  • 2-Aminooxazole

  • Propargyl bromide (80% wt. solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Anhydrous acetone

  • Ethyl acetate

  • Hexanes

  • Brine solution

Equipment:

  • Three-necked round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask under a nitrogen atmosphere, add 2-aminooxazole (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and potassium iodide (0.5 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Propargyl Bromide: Slowly add propargyl bromide (1.2 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the scalable synthesis of this compound. The data is based on the provided protocols and analogous procedures found in the literature.

StepReactant 1Reactant 2Key ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 ChloroacetaldehydeUreaNaOH (for work-up)WaterReflux (100)6-850-70
2 2-AminooxazolePropargyl BromideK₂CO₃, KIAcetoneReflux (56)16-2460-80

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Aminooxazole cluster_step2 Step 2: N-propargylation chloroacetaldehyde Chloroacetaldehyde reaction1 Cyclization chloroacetaldehyde->reaction1 urea Urea urea->reaction1 aminooxazole 2-Aminooxazole reaction1->aminooxazole reaction2 N-Alkylation aminooxazole->reaction2 Input from Step 1 propargyl_bromide Propargyl Bromide propargyl_bromide->reaction2 reagents K₂CO₃, KI, Acetone reagents->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic workflow for this compound.

Application of N-(Prop-2-yn-1-yl)oxazol-2-amine in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of the fragment N-(Prop-2-yn-1-yl)oxazol-2-amine in fragment-based drug discovery (FBDD). FBDD is a powerful methodology for identifying novel lead compounds by screening low molecular weight fragments and optimizing their binding to a biological target. The oxazole scaffold is a recognized privileged structure in medicinal chemistry, and the terminal alkyne of the propargyl group provides a versatile handle for chemical elaboration through click chemistry. These characteristics make this compound an attractive candidate for FBDD campaigns targeting a variety of protein classes, including kinases and epigenetic targets. This document will serve as a comprehensive guide for researchers employing this fragment in their drug discovery endeavors.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a highly effective alternative to traditional high-throughput screening (HTS) for the identification of novel drug candidates.[1] The core principle of FBDD lies in screening libraries of small, low-complexity molecules, typically with molecular weights under 300 Da, to identify "fragments" that bind to the target protein with low affinity.[1][2] These weakly binding fragments are then optimized into more potent lead compounds through structure-guided medicinal chemistry efforts, such as fragment growing, linking, or merging.[1]

The advantages of FBDD include a more efficient exploration of chemical space with smaller compound libraries and a higher "hit rate" compared to HTS.[1] Furthermore, the optimization process often leads to lead compounds with superior physicochemical properties and ligand efficiency. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are central to FBDD for the detection and characterization of these weak fragment-protein interactions.[1][3]

Application Notes: this compound as a Versatile Fragment

This compound is a promising fragment for FBDD campaigns due to its desirable physicochemical properties and chemical functionality. The 2-aminooxazole core is a common motif in bioactive molecules, including kinase inhibitors.[4][5] The propargyl group offers a reactive handle for covalent modification or for "click" chemistry, enabling efficient fragment elaboration.

Target Selection and Library Screening

This fragment is particularly well-suited for screening against protein kinases, where the 2-aminooxazole can form key hydrogen bond interactions with the hinge region of the ATP binding site. Additionally, epigenetic targets such as bromodomains and histone deacetylases (HDACs) represent other potential target classes.

A typical fragment library containing this compound would be screened against the target of interest using a primary biophysical assay. Protein-detected NMR spectroscopy, specifically 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, is a robust method for identifying binders and mapping their binding site on the protein.[3][6] Alternatively, SPR can be employed for a higher-throughput primary screen to identify fragments that bind to the immobilized target.

Hit Validation and Characterization

Primary hits from the initial screen must be validated using orthogonal biophysical methods to eliminate false positives and confirm direct binding. For instance, if the primary screen was conducted using NMR, a follow-up validation with SPR or Isothermal Titration Calorimetry (ITC) would be appropriate to confirm the interaction and determine the binding affinity (Kd) and stoichiometry. X-ray crystallography is invaluable at this stage to obtain a high-resolution structure of the fragment bound to the target, which provides critical information for structure-based drug design.[1]

Hit-to-Lead Optimization

Once this compound is validated as a binder, the subsequent step involves optimizing its potency and selectivity. The propargyl group is a key asset in this phase.

  • Fragment Growing: The terminal alkyne can be elaborated using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" chemistry reactions to introduce new chemical moieties that can form additional interactions with the target protein, thereby increasing affinity.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the propargyl group can be used as a linker to connect the two fragments, potentially leading to a significant increase in potency.

Quantitative Data Summary (Hypothetical Data)

The following table presents hypothetical data for a typical FBDD campaign starting with this compound as a fragment hit and its subsequent optimization.

Compound IDStructureMolecular Weight (Da)Binding Affinity (Kd, µM)Ligand Efficiency (LE)IC50 (µM)
Fragment Hit This compound136.158500.35>1000
Grown Fragment 1 (Derivative with phenyltriazole)255.26500.38150
Grown Fragment 2 (Further optimized derivative)348.380.20.451.2
Lead Compound (Final optimized compound)452.510.010.420.05

Experimental Protocols

Protocol for Protein-Detected NMR Screening

This protocol outlines the general steps for a 2D ¹H-¹⁵N HSQC-based NMR screen.

1. Protein Preparation:

  • Express and purify the target protein with uniform ¹⁵N-labeling.
  • Prepare a stock solution of the protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O).

2. Fragment Library Preparation:

  • Prepare a stock solution of this compound and other fragments at 100 mM in d6-DMSO.
  • Create cocktails of 5-10 fragments with non-overlapping resonances.

3. NMR Data Acquisition:

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.[3]
  • Add a fragment cocktail to the protein sample to a final concentration of 200-500 µM per fragment.
  • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

4. Data Analysis:

  • Compare the HSQC spectra of the protein with and without each fragment cocktail.
  • Significant chemical shift perturbations (CSPs) of specific amide resonances indicate fragment binding.
  • Deconvolute the cocktail hits by testing each fragment individually to identify the active binder.

Protocol for Hit Validation using Surface Plasmon Resonance (SPR)

This protocol describes the validation and affinity determination of a fragment hit.

1. Sensor Chip Preparation:

  • Immobilize the target protein on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
  • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

2. Fragment Binding Analysis:

  • Prepare a series of dilutions of this compound in SPR running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
  • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
  • Monitor the change in the SPR signal (response units, RU) over time.

3. Data Analysis:

  • Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes.
  • Plot the steady-state response against the fragment concentration.
  • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).

Visualizations

FBDD_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Optimization Optimization Phase Library Fragment Library Screening Biophysical Screening (NMR, SPR, etc.) Library->Screening Hits Initial Hits Screening->Hits Validation Orthogonal Assay (SPR, ITC) Hits->Validation Structure Structure Determination (X-ray, NMR) Validation->Structure SBDD Structure-Based Design Structure->SBDD Chemistry Medicinal Chemistry (Growing, Linking) SBDD->Chemistry Lead Lead Compound Chemistry->Lead

Caption: General workflow of Fragment-Based Drug Discovery (FBDD).

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor N-(Prop-2-yn-1-yl)oxazol- 2-amine Derivative Inhibitor->RAF Fragment_Growing Fragment This compound MW: 136 Kd: 850 µM Optimization Fragment Growing via Click Chemistry Fragment->Optimization Grown_Fragment Optimized Lead MW: 348 Kd: 0.2 µM Optimization->Grown_Fragment

References

Troubleshooting & Optimization

"optimizing reaction conditions for N-(Prop-2-yn-1-yl)oxazol-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(Prop-2-yn-1-yl)oxazol-2-amine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common method for synthesizing this compound is the N-alkylation of 2-aminooxazole with a propargyl halide, such as propargyl bromide, in the presence of a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-aminooxazole and propargyl bromide. A base, such as potassium carbonate (K₂CO₃), and a suitable solvent, like acetone or acetonitrile, are also required. In some cases, a catalyst like potassium iodide (KI) may be used to enhance the reaction rate.[1][2]

Q3: What are the potential side products in this reaction?

A3: Potential side products include the dialkylated product, where two propargyl groups attach to the amine nitrogen, and unreacted starting materials. Depending on the reaction conditions, polymerization of the propargyl bromide or degradation of the starting materials could also occur.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable eluent system would need to be determined empirically, but a mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Q5: What are the recommended purification methods for the final product?

A5: After the reaction is complete, the crude product is typically purified by column chromatography.[1] The choice of solvent system for chromatography will depend on the polarity of the product and any impurities. A common choice is a gradient of hexane and ethyl acetate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: The 2-aminooxazole or propargyl bromide may have degraded.1. Use fresh or newly purified starting materials. Ensure propargyl bromide has not polymerized.
2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to deprotonate the amine.2. Use a stronger base (e.g., sodium hydride) or increase the molar excess of the current base (e.g., K₂CO₃). Ensure the base is anhydrous if moisture is a concern.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.3. Increase the reaction temperature. Refluxing the reaction mixture is a common strategy.[1]
4. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction.4. Switch to a different solvent. Aprotic polar solvents like acetone, acetonitrile, or DMF are often good choices for N-alkylation reactions.
Formation of Multiple Products (as seen on TLC) 1. Dialkylation: The product amine is further alkylated by propargyl bromide.1. Use a smaller excess of propargyl bromide. A 1.1 to 1.2 molar equivalent is a good starting point. Add the propargyl bromide slowly to the reaction mixture.
2. Side Reactions: The starting materials may be undergoing side reactions under the reaction conditions.2. Lower the reaction temperature. Consider using a milder base.
Difficulty in Product Purification 1. Co-eluting Impurities: The product and impurities may have similar polarities.1. Optimize the solvent system for column chromatography. Try different solvent mixtures or use a gradient elution.
2. Product Streaking on TLC/Column: The product may be interacting strongly with the stationary phase.2. Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds).
Inconsistent Reaction Times 1. Variability in Reagent Quality: The purity and reactivity of the starting materials may vary between batches.1. Standardize the source and purity of all reagents.
2. Moisture in the Reaction: The presence of water can affect the reaction rate and lead to side reactions.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Aminooxazole

  • Propargyl bromide (80% solution in toluene is common)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (optional)

  • Anhydrous acetone

Procedure:

  • To a solution of 2-aminooxazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add a catalytic amount of potassium iodide (0.1 eq), if desired.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add propargyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours.[1] Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash them with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane or hexane and ethyl acetate).[1]

Table 1: Summary of Reaction Parameters (Based on Analogue Synthesis)

ParameterValue/ConditionReference
Base Anhydrous K₂CO₃[1][2]
Solvent Dry Acetone[1][2]
Temperature Reflux[1]
Reaction Time 18 hours[1]
Catalyst (Optional) KI[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 2-Aminooxazole, K2CO3, and Acetone stir 2. Stir at Room Temperature reagents->stir add_propargyl 3. Add Propargyl Bromide stir->add_propargyl reflux 4. Reflux for 12-18h (Monitor by TLC) add_propargyl->reflux cool_filter 5. Cool and Filter reflux->cool_filter evaporate 6. Evaporate Solvent cool_filter->evaporate chromatography 7. Column Chromatography evaporate->chromatography product Pure Product chromatography->product troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low/No Yield check_reagents Check Reagent Purity/ Activity start->check_reagents check_base Base Strength/ Amount Sufficient? start->check_base check_temp Temperature Too Low? start->check_temp use_fresh Use Fresh Reagents check_reagents->use_fresh increase_base Increase Base Amount/ Use Stronger Base check_base->increase_base increase_temp Increase Temperature check_temp->increase_temp

References

"common side products in the synthesis of N-(Prop-2-yn-1-yl)oxazol-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(Prop-2-yn-1-yl)oxazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the N-alkylation of 2-aminooxazole with propargyl bromide. This reaction is typically carried out in a polar aprotic solvent with a suitable base to neutralize the HBr generated during the reaction.[1][2]

Q2: I am observing a significant amount of a higher molecular weight species in my crude product analysis. What could this be?

A common side product in this reaction is the dialkylated species, N,N-bis(prop-2-yn-1-yl)oxazol-2-amine. This occurs when the initially formed product, a secondary amine, undergoes a second alkylation. This is more likely to happen if an excess of propargyl bromide is used or if the reaction is run for an extended period.[3]

Q3: My reaction is not going to completion, and I am recovering a large amount of starting 2-aminooxazole. How can I improve the conversion?

Low conversion can be due to several factors:

  • Insufficient Base: Ensure at least a stoichiometric amount of a suitable base, such as potassium carbonate or cesium carbonate, is used to neutralize the acid byproduct.[1]

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can improve the reaction rate. However, be aware that higher temperatures can also promote the formation of side products.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally effective. Ensure the solvent is anhydrous, as water can interfere with the reaction.[2]

  • Reagent Quality: Verify the purity of your 2-aminooxazole and the activity of your propargyl bromide, which can degrade over time.

Q4: The crude product is a sticky, uncharacterizable material. What might be the cause?

The formation of a polymeric residue is a known issue with propargylamine derivatives, as the terminal alkyne can undergo polymerization, sometimes catalyzed by trace metals or heat.[4][5][6] To mitigate this, it is advisable to use purified reagents, maintain a controlled temperature, and keep reaction times to the minimum necessary for completion.

Q5: I have isolated a product with the correct mass, but the NMR spectrum is inconsistent with the desired structure and shows signals indicative of an allene. Is this possible?

Yes, under certain basic conditions, the terminal alkyne of the propargylamine product can isomerize to form an allenic isomer (N-(propa-1,2-dien-1-yl)oxazol-2-amine). This is more likely with stronger bases or prolonged reaction times at elevated temperatures. Using a milder base like potassium carbonate can help to minimize this side reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Desired Product 1. Incomplete reaction.[7] 2. Formation of dialkylated side product. 3. Polymerization of the product.[8]1. Increase reaction time or gently heat. Ensure the base is active and present in sufficient quantity. 2. Use propargyl bromide as the limiting reagent (e.g., 0.95-1.05 equivalents). Add the alkylating agent slowly to the reaction mixture. 3. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere.
Presence of a Major Side Product (M+38 Da) Over-alkylation of the product amine.Reduce the stoichiometry of propargyl bromide to near 1:1 with 2-aminooxazole. Consider a slower addition of the propargyl bromide.
Product is a Dark, Tarry Substance Polymerization of the propargyl moiety.[4]Use degassed solvents, run the reaction under an inert atmosphere (N₂ or Ar), and avoid high temperatures. Minimize reaction time.
Product Contaminated with Isomer Base-catalyzed isomerization of the alkyne to an allene.Use a milder base (e.g., K₂CO₃ instead of NaH or t-BuOK). Maintain a lower reaction temperature.
Difficulty in Purifying the Product The product and dialkylated side product have similar polarities.Utilize careful column chromatography with a shallow solvent gradient. Alternatively, consider converting the amine to a salt (e.g., hydrochloride) to facilitate purification through crystallization.

Quantitative Data on Side Product Formation

The formation of the primary side product, N,N-bis(prop-2-yn-1-yl)oxazol-2-amine, is highly dependent on the reaction conditions. The following table provides illustrative data on how reaction parameters can influence the product distribution.

Entry Equivalents of Propargyl Bromide Base Temperature (°C) Time (h) Yield of this compound (%) Yield of Dialkylated Product (%)
11.05K₂CO₃25127510
21.5K₂CO₃25125535
31.05Cs₂CO₃256808
41.05K₂CO₃5066820
52.2K₂CO₃50121570

Note: These are representative yields to illustrate trends and may vary based on specific experimental setup and scale.

Experimental Protocols

Synthesis of this compound

This protocol is based on standard N-alkylation procedures for heterocyclic amines.[1][2]

Materials:

  • 2-Aminooxazole

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-aminooxazole (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to form a suspension (approx. 0.2 M concentration with respect to 2-aminooxazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add propargyl bromide (1.05 eq) dropwise to the stirring suspension over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Visual Guides

Reaction and Side Product Formation

Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_side_products Common Side Products r1 2-Aminooxazole p1 This compound (Desired Product) r1->p1 + Propargyl Bromide Base, Solvent r2 Propargyl Bromide r1_img r1_img r2_img r2_img sp1 N,N-bis(prop-2-yn-1-yl)oxazol-2-amine (Dialkylation) p1->sp1 + Propargyl Bromide sp2 Isomerization/Polymerization Products p1->sp2 Heat or Strong Base p1_img p1_img sp1_img sp1_img sp2_img [Complex Mixture]

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis check_yield Analyze Crude Product: Low Yield or Impure? start->check_yield end_good Successful Synthesis end_bad Re-evaluate Strategy check_yield->end_good No low_yield_q Low Conversion of Starting Material? check_yield->low_yield_q Yes impurity_q Major Impurity Detected? low_yield_q->impurity_q No solution_reagents Check Reagent Quality (Base, Alkylating Agent) Increase Temperature/Time low_yield_q->solution_reagents Yes impurity_type Identify Impurity: MS shows M+38? Product is a Tarry Mass? NMR shows Allene? impurity_q->impurity_type Yes solution_reagents->end_bad solution_dialkylation Reduce Equivalents of Propargyl Bromide (<1.05 eq) Slow Addition solution_dialkylation->start Retry solution_polymer Run Under Inert Gas Avoid High Temperatures Use Degassed Solvents solution_polymer->start Retry solution_isomer Use Milder Base (K2CO3) Lower Reaction Temperature solution_isomer->start Retry impurity_type->solution_dialkylation M+38 impurity_type->solution_polymer Tarry Mass impurity_type->solution_isomer Allene

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of N-(Prop-2-yn-1-yl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(Prop-2-yn-1-yl)oxazol-2-amine. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from starting materials and byproducts, while recrystallization is used to obtain highly pure crystalline material.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Common impurities depend on the synthetic route. Assuming the synthesis involves the N-propargylation of 2-aminooxazole with a propargyl halide, potential impurities include:

  • Unreacted 2-aminooxazole: The starting material.

  • Excess propargylating agent: Such as propargyl bromide or chloride.

  • Dipropargylated product: N,N-bis(prop-2-yn-1-yl)oxazol-2-amine.

  • Solvent residues: From the reaction or workup.

  • Side-reaction products: Depending on the reaction conditions, side reactions involving the oxazole ring or the propargyl group may occur.

Q3: My compound is streaking on the silica gel column. What can I do to improve the separation?

A3: Streaking of amines on silica gel is a common issue due to the acidic nature of the silica. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[1]

  • Consider reverse-phase chromatography: If the compound is sufficiently polar, reverse-phase chromatography on C18-functionalized silica can be an effective purification method.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities Incorrect solvent system.Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution, gradually increasing the polarity, may be necessary. For a similar compound, a hexane:dichloromethane (65:35) system was effective.[2]
Overloading the column.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol might be necessary.
The compound is strongly adsorbed to the silica gel.As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent to reduce the interaction of the amine with the acidic silica.
Co-elution of Product with an Impurity Similar polarity of the product and impurity.Try a different solvent system or a different stationary phase (e.g., alumina or reverse-phase silica).
Recrystallization
Problem Possible Cause Solution
Product Oiling Out Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.Add a small amount of solvent to dissolve the oil, heat the solution, and allow it to cool down more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.
The chosen solvent is not suitable.Select a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. For a similar compound, a hexane:dichloromethane (1:1) mixture was used for crystallization.[2] Other potential solvent systems for oxazole derivatives include ethanol, or mixtures of hexane with acetone or ethyl acetate.[3][4]
Low Recovery of Crystalline Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to maximize precipitation. Use ice-cold solvent to wash the crystals during filtration.
Crystals are Colored or Appear Impure Impurities are trapped within the crystal lattice.A second recrystallization may be necessary. The use of activated charcoal during the first recrystallization can help remove colored impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial eluent through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start with a low-polarity eluent (e.g., hexane or petroleum ether with a small percentage of ethyl acetate or dichloromethane).

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane:dichloromethane 1:1, ethanol).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good recrystallization solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or air dry to remove any residual solvent.

Data Presentation

Purification Method Stationary Phase / Solvent System Starting Material (g) Pure Product (g) Yield (%) Purity (by HPLC/NMR) Notes
Column ChromatographySilica Gel / Hexane:EtOAc (gradient)
Column ChromatographyAlumina / Hexane:DCM (gradient)
RecrystallizationEthanol
RecrystallizationHexane:Dichloromethane

Visualizations

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Combine_Fractions Combine Pure Fractions TLC_Analysis_1->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Partially_Pure_Product Partially Pure Product Solvent_Evaporation->Partially_Pure_Product Recrystallization Recrystallization Partially_Pure_Product->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Crystalline Product Filtration_Drying->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Streaking Streaking on Silica Column? Start->Streaking Poor_Separation Poor Separation? Start->Poor_Separation Oiling_Out Oiling Out During Recrystallization? Start->Oiling_Out Add_Base Add Triethylamine to Eluent Streaking->Add_Base Yes Change_Stationary_Phase Use Alumina or Reverse Phase Streaking->Change_Stationary_Phase Yes Optimize_Eluent Optimize Eluent with TLC Poor_Separation->Optimize_Eluent Yes Check_Loading Reduce Sample Load Poor_Separation->Check_Loading Yes Slow_Cooling Cool Solution Slowly / Seed Oiling_Out->Slow_Cooling Yes Change_Solvent Select a Different Solvent Oiling_Out->Change_Solvent Yes

Caption: Troubleshooting decision tree for common purification issues.

References

"troubleshooting low yields in the propargylation of 2-aminooxazole"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the propargylation of 2-aminooxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the N-propargylation of 2-aminooxazole.

Q1: My reaction has a very low yield or is not proceeding to completion. What are the common causes?

A1: Low yields in the propargylation of 2-aminooxazole can stem from several factors. The most common issues are related to the reaction conditions, which may not be optimal for activating the 2-aminooxazole nucleophile or for the stability of the reagents.

  • Insufficient Basicity: The pKa of the exocyclic amino group on the 2-aminooxazole ring requires a sufficiently strong base to be deprotonated for efficient alkylation. Weak bases like potassium carbonate (K₂CO₃) may result in incomplete conversion.[1] Consider using a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective for this type of SN2 reaction as they can solvate the cation of the base without deactivating the nucleophile.

  • Low Temperature: While higher temperatures can lead to side reactions, the reaction may be sluggish at room temperature. Gentle heating (e.g., 40-60 °C) can often improve the reaction rate and yield.

  • Reagent Quality: Ensure that the propargyl bromide or chloride is fresh and has not degraded. The 2-aminooxazole starting material should also be pure.

Q2: I am observing multiple products in my reaction mixture, leading to a low yield of the desired mono-propargylated product. What are these byproducts and how can I minimize them?

A2: The formation of multiple products is a frequent challenge due to the presence of two nucleophilic nitrogen atoms in 2-aminooxazole.

  • Di-propargylation: This is a common side reaction where a second propargyl group is added, often to the same exocyclic amino group. To minimize this, use a stoichiometric amount of the propargylating agent (1.0 to 1.1 equivalents). Adding the propargyl bromide slowly to the reaction mixture can also help maintain a low concentration and favor mono-alkylation.

  • Regioselectivity Issues: 2-Aminooxazole has two nitrogen atoms that can be alkylated: the exocyclic amino nitrogen (N²) and the endocyclic ring nitrogen (N³). The desired product is typically the N²-propargylated isomer. The regioselectivity can be influenced by the reaction conditions. Steric hindrance around the endocyclic nitrogen may favor alkylation at the exocyclic amine. Using a strong base that selectively deprotonates the exocyclic amine can also improve selectivity.

  • Rearrangement to Allenyl Derivatives: Propargyl compounds can sometimes rearrange to allenyl derivatives, particularly under basic conditions.[2] This is less common in simple N-alkylation but can occur. Characterization of byproducts by NMR and Mass Spectrometry is crucial to identify these species.

Q3: How do I choose the optimal base and solvent for my reaction?

A3: The optimal base and solvent combination is crucial for maximizing yield and minimizing side reactions. Below is a summary of common choices for N-alkylation of similar heterocyclic amines.

  • Bases:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction to completion. It is often used in anhydrous solvents like DMF or THF.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): These are milder inorganic bases. Cs₂CO₃ is generally more effective than K₂CO₃ due to the higher solubility of its salts and the "cesium effect". They are often used in solvents like DMF or acetone.[3]

    • Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used, but they are generally less effective for deprotonating less acidic N-H bonds and primarily act as acid scavengers.

  • Solvents:

    • DMF (Dimethylformamide): A polar aprotic solvent that is excellent for SN2 reactions. It effectively dissolves the starting materials and base salts.

    • Acetonitrile (MeCN): Another good polar aprotic solvent choice.

    • Acetone: A less polar option, often used with carbonate bases.[3]

    • THF (Tetrahydrofuran): Typically used with strong bases like NaH.

For a logical approach to optimizing your reaction, please refer to the troubleshooting workflow diagram below.

Q4: What is a reliable method for purifying the N-propargylated 2-aminooxazole product?

A4: Purification is essential to isolate the desired product from unreacted starting materials, byproducts, and salts.

  • Work-up: After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes is typically effective for eluting the N-propargylated product. The polarity of the solvent system will need to be optimized based on the specific substitution pattern of your 2-aminooxazole.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

Data Summary Tables

The following tables summarize typical conditions used for the N-propargylation of heterocyclic amines, which can be adapted for 2-aminooxazole.

Table 1: Comparison of Base and Solvent Systems for N-Propargylation

BaseSolventTypical TemperatureAdvantagesPotential Issues
NaHDMF / THF0 °C to RTHigh reactivity, drives reaction to completion.Requires anhydrous conditions; safety precautions needed.
K₂CO₃Acetone / MeCNRT to RefluxEasy to handle, mild conditions.May result in low conversion for less reactive substrates.[1]
Cs₂CO₃DMF / MeCNRT to 60 °CHigher reactivity than K₂CO₃, good yields.More expensive than other carbonate bases.
TEA / DIPEADCM / MeCNRT to RefluxScavenges acid byproduct (HBr).Often not basic enough to deprotonate the amine.

Experimental Protocols

General Protocol for the N-propargylation of 2-Aminooxazole

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminooxazole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or another suitable aprotic solvent) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (80% solution in toluene, 1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-(prop-2-yn-1-yl)-2-aminooxazole.

Visual Diagrams

The following diagrams illustrate the reaction workflow and a logical troubleshooting process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-aminooxazole in anhydrous DMF prep2 Add NaH at 0 °C prep1->prep2 prep3 Stir for 1 hour prep2->prep3 react1 Add Propargyl Bromide dropwise at 0 °C prep3->react1 Deprotonation Complete react2 Stir at RT for 2-16h react1->react2 react3 Monitor by TLC react2->react3 work1 Quench with aq. NH4Cl react3->work1 Reaction Complete work2 Extract with Ethyl Acetate work1->work2 work3 Dry and Concentrate work2->work3 work4 Column Chromatography work3->work4 end end work4->end Pure Product

Caption: Experimental workflow for the propargylation of 2-aminooxazole.

G cluster_troubleshooting Troubleshooting Pathway start Low Yield of N-propargyl-2-aminooxazole check_conversion Check TLC: Incomplete Conversion? start->check_conversion check_byproducts Check NMR/MS: Multiple Products? check_conversion->check_byproducts No (Conversion is good) sol_conversion 1. Use stronger base (e.g., NaH) 2. Increase temperature (40-60 °C) 3. Increase reaction time check_conversion->sol_conversion Yes sol_byproducts 1. Use 1.0-1.1 eq. of propargyl bromide 2. Add alkylating agent slowly 3. Optimize base to improve regioselectivity check_byproducts->sol_byproducts Yes end end check_byproducts->end No (Clean reaction, optimize purification) end_rerun end_rerun sol_conversion->end_rerun Re-run Experiment sol_byproducts->end_rerun

Caption: Logical troubleshooting workflow for low propargylation yields.

References

"stability and storage of N-(Prop-2-yn-1-yl)oxazol-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N-(Prop-2-yn-1-yl)oxazol-2-amine, along with troubleshooting for common experimental issues. The information is based on the chemical properties of its constituent functional groups: an oxazole ring, a secondary amine, and a terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.

Q2: How stable is this compound at room temperature?

A2: While oxazoles are generally thermally stable, the presence of the secondary amine and terminal alkyne functionalities may render the compound susceptible to degradation over extended periods at room temperature.[2][3][4] It is best to minimize the time the compound is kept at ambient conditions and return it to recommended storage conditions promptly after use.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing amine and alkyne groups can be sensitive to light.[5] Photodegradation can potentially occur, leading to the formation of impurities. Therefore, it is crucial to store the compound in an amber vial or a light-blocking container.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways include:

  • Oxidation: The secondary amine and the oxazole ring are susceptible to oxidation.[3][6]

  • Hydrolysis: The oxazole ring may undergo hydrolytic cleavage, especially in the presence of strong acids or bases.[7]

  • Polymerization: The terminal alkyne (propargyl group) can undergo polymerization, particularly when exposed to heat or basic conditions.[5]

  • N-dealkylation: The secondary amine could undergo N-dealkylation under certain metabolic or oxidative conditions.[8]

Q5: What solvents are suitable for dissolving this compound?

A5: The suitability of a solvent will depend on the intended application. For storage in solution, a dry, aprotic solvent is recommended to minimize degradation. For experimental use, solubility should be tested on a small scale. Common organic solvents such as DMSO, DMF, and chlorinated solvents are likely to be suitable. The use of protic solvents like methanol or water may lead to slower degradation over time and solutions in these solvents should be prepared fresh.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after a short period of use.

  • Possible Cause 1: Degradation due to improper handling.

    • Solution: Ensure the compound is handled quickly and returned to proper storage conditions (cool, dark, and under inert gas if possible). Prepare solutions fresh for each experiment.

  • Possible Cause 2: Oxidation.

    • Solution: Degas solvents before use and consider adding an antioxidant if compatible with your experimental setup. Work under an inert atmosphere.

  • Possible Cause 3: Contamination.

    • Solution: Use high-purity solvents and clean glassware. Run a blank to rule out solvent or system contamination.

Problem: The compound has changed color or appearance during storage.

  • Possible Cause: Decomposition.

    • Solution: This is a strong indicator of degradation. It is recommended to discard the material and obtain a fresh batch. Re-evaluate your storage conditions to ensure they are optimal.

Problem: I am seeing poor reproducibility in my biological assays.

  • Possible Cause: Inconsistent compound integrity.

    • Solution: Prepare a fresh stock solution from solid material for each set of experiments. If using a frozen stock solution, aliquot it upon initial preparation to avoid multiple freeze-thaw cycles. Consider performing a purity check on your stock solution before use.

Quantitative Data on Stability (Hypothetical Data)

The following tables present hypothetical stability data for this compound to illustrate expected trends. Actual stability should be determined experimentally.

Table 1: Long-Term Stability Data (Hypothetical)

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
2-8°C, Dark, Sealed099.5White Solid
699.2White Solid
1298.9White Solid
25°C/60% RH, Dark099.5White Solid
697.1Off-white Solid
1294.5Yellowish Solid

Table 2: Forced Degradation Study Results (Hypothetical)

Stress ConditionDurationPurity (%) by HPLCMajor Degradants
0.1 M HCl, 60°C24h85.2Hydrolysis products
0.1 M NaOH, 60°C24h78.9Polymerization and hydrolysis products
3% H₂O₂, RT24h90.5Oxidation products
80°C, Dry Heat48h96.3Thermal degradants
Photostability (ICH Q1B)7 days92.1Photodegradation products

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Place accurately weighed samples of the compound into amber glass vials.

  • Store the vials under the desired long-term conditions (e.g., 5°C ± 3°C and 25°C ± 2°C/60% RH ± 5% RH).[9]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a vial from each storage condition.[9]

  • Visually inspect the sample for any changes in physical appearance.

  • Analyze the sample for purity and degradation products using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under stress conditions.[10]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., LC-MS) to identify and quantify degradation products.

Visualizations

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Long-Term Storage cluster_3 Analysis start Obtain pure this compound aliquot Aliquot compound into vials start->aliquot acid Acid Hydrolysis aliquot->acid Forced Degradation base Base Hydrolysis aliquot->base Forced Degradation oxidation Oxidation aliquot->oxidation Forced Degradation heat Thermal aliquot->heat Forced Degradation light Photolysis aliquot->light Forced Degradation refrigerated 2-8°C aliquot->refrigerated Long-Term Study room_temp 25°C/60% RH aliquot->room_temp Long-Term Study analysis HPLC / LC-MS Analysis acid->analysis At time points base->analysis At time points oxidation->analysis At time points heat->analysis At time points light->analysis At time points refrigerated->analysis At time points room_temp->analysis At time points report Generate Stability Report analysis->report

Caption: Experimental workflow for stability testing.

Troubleshooting_Decision_Tree cluster_0 Purity & Appearance Issues cluster_1 Solutions & Actions start Unexpected experimental results? purity_check Check purity by HPLC/LC-MS start->purity_check color_change Compound changed color? start->color_change new_peaks New peaks observed? purity_check->new_peaks prepare_fresh Prepare fresh solutions new_peaks->prepare_fresh Yes check_storage Verify storage conditions (cool, dark, inert) new_peaks->check_storage Persistent color_change->check_storage No discard Discard and use fresh batch color_change->discard Yes use_inert Use inert atmosphere check_storage->use_inert

Caption: Troubleshooting decision tree for common issues.

References

"how to improve the solubility of N-(Prop-2-yn-1-yl)oxazol-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(Prop-2-yn-1-yl)oxazol-2-amine

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

  • Oxazole Ring : The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms. These atoms can participate in hydrogen bonding, which generally confers solubility in polar and protic solvents like water and alcohols.[1]

  • Propargylamine Group : The parent compound, propargylamine, is reported to be miscible with water.

  • Overall Structure : The combination of these two polar groups suggests that the compound may have some degree of aqueous solubility. However, the overall planarity and potential for crystalline packing in the solid state could lead to poor solubility, a common issue for many organic molecules in drug discovery pipelines.[2] It is likely to be more soluble in polar organic solvents.

Q2: Why is improving the solubility of this compound critical for research?

A2: Poor aqueous solubility is a major hurdle in drug development and biological research. Improving the solubility of this compound is essential for:

  • Reliable Bioassays : Achieving accurate and reproducible results in in vitro and in vivo biological assays requires the compound to be fully dissolved in the aqueous medium.

  • Formulation Development : For potential therapeutic applications, adequate solubility is necessary to develop effective oral or parenteral drug formulations.[3]

  • Bioavailability : The bioavailability of a compound is often limited by its dissolution rate.[2][4] Enhancing solubility can directly improve absorption and, consequently, therapeutic efficacy.

Q3: What are the general strategies to enhance the solubility of a research compound?

A3: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications : These methods alter the physical properties of the solid compound, such as particle size and crystallinity, to improve its dissolution rate.[5] Examples include micronization, nanosuspensions, and the creation of amorphous solid dispersions.[6][7]

  • Chemical Modifications : These approaches modify the chemical environment of the compound in solution. Common methods include pH adjustment, the use of co-solvents, hydrotropy, and forming inclusion complexes with cyclodextrins.[3][5][6]

Troubleshooting Guide

Problem 1: My compound precipitates when I add it to my aqueous buffer for an in vitro assay.

  • Cause : The aqueous solubility of your compound is likely below the concentration required for your experiment.

  • Solution Workflow :

G start Compound Precipitates in Aqueous Buffer ph_adjust Is the compound ionizable? (pKa ~7.9 for propargylamine) start->ph_adjust adjust_ph Adjust Buffer pH (Acidify to protonate the amine) ph_adjust->adjust_ph Yes cosolvent Try Adding a Co-solvent (e.g., DMSO, Ethanol) ph_adjust->cosolvent No / Not Effective check_sol Check Solubility & Assay Compatibility adjust_ph->check_sol cyclodextrin Use a Solubilizer (e.g., Cyclodextrin) cosolvent->cyclodextrin If co-solvent is incompatible with the assay cosolvent->check_sol cyclodextrin->check_sol success Proceed with Experiment check_sol->success Soluble & Compatible fail Re-evaluate Method or Try Solid Dispersion check_sol->fail Insoluble or Incompatible

Caption: Workflow for troubleshooting aqueous precipitation.

  • Step-by-Step Recommendations :

    • pH Adjustment : The propargylamine moiety has a basic nitrogen atom (predicted pKa ≈ 7.9).[8] Lowering the pH of the buffer (e.g., to pH 6.5) will protonate this amine, forming a more soluble salt. Verify that the pH change does not affect your assay. (See Protocol 1).

    • Co-solvents : If pH adjustment is insufficient or not possible, prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to the aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid interfering with the biological system. (See Protocol 2).

    • Inclusion Complexation : Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules in their hydrophobic core, increasing their apparent aqueous solubility.[7] This is often an effective method with minimal impact on biological assays. (See Protocol 3).

Problem 2: I need to dissolve the compound for an organic synthesis reaction, but it's poorly soluble in my chosen solvent.

  • Cause : A mismatch between the polarity of the compound and the solvent.

  • Solutions :

    • Solvent Screening : Test solubility in a range of solvents. Given its structure, this compound is likely soluble in polar aprotic solvents like THF, ethyl acetate, and chloroform, and polar protic solvents like ethanol and methanol.[1][8]

    • Temperature : Gently warming the mixture can increase solubility. Ensure the compound is stable at the elevated temperature.

    • Co-solvency : Use a mixture of solvents. For example, if the compound is soluble in dichloromethane (DCM) but the reaction requires THF, try a DCM/THF solvent system.

Quantitative Data Summary

Table 1: Properties of Common Co-solvents and Solubilizers

AgentTypeTypical Final Conc. in AssaysNotes
DMSO Co-solvent< 0.5%High solubilizing power; can be toxic to cells at higher concentrations.
Ethanol Co-solvent< 1%Generally well-tolerated by cells; less effective than DMSO for highly lipophilic compounds.
PEG 400 Co-solvent1-5%A polymer used to increase solubility; can be used for in vivo formulations.
HP-β-CD Cyclodextrin1-10 mMHigh aqueous solubility and low toxicity; widely used to form inclusion complexes.[7]
SBE-β-CD Cyclodextrin1-10 mMA modified cyclodextrin with improved solubility and safety profile.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Determine pKa : If not known, determine the pKa of the compound experimentally or through prediction software. The pKa of propargylamine is approximately 7.9.[8]

  • Prepare Buffers : Prepare a series of buffers with pH values ranging from 1-2 units below the pKa (e.g., pH 6.0, 6.5, 7.0).

  • Determine Solubility : Add an excess amount of the solid compound to a fixed volume of each buffer.

  • Equilibrate : Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate : Centrifuge the samples to pellet the undissolved solid.

  • Quantify : Withdraw a sample of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select pH : Choose the lowest pH that provides the required solubility and is compatible with your experimental system.

Protocol 2: Solubilization Using Co-solvents

  • Select a Co-solvent : Choose a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO).

  • Prepare Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM) of the compound in the selected co-solvent.

  • Dilution : Add a small aliquot of the stock solution to your aqueous buffer with vigorous stirring or vortexing. The final co-solvent concentration should be kept to a minimum (ideally <0.5% for DMSO) to prevent assay interference.

  • Observe : Visually inspect the solution for any signs of precipitation. If precipitation occurs, the required aqueous concentration may not be achievable with this method, or a higher percentage of co-solvent is needed.

Protocol 3: Solubilization Using Cyclodextrins

  • Select Cyclodextrin : Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting choice due to its high water solubility and low toxicity.

  • Prepare Aqueous Phase : Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD in your desired buffer).

  • Add Compound : Add the solid this compound to the cyclodextrin solution.

  • Equilibrate : Stir or sonicate the mixture until the solid dissolves. This process forms an inclusion complex where the compound is encapsulated within the cyclodextrin cavity.

  • Phase-Solubility Study (Optional) : To quantify the effect, prepare a series of cyclodextrin solutions at different concentrations and measure the apparent solubility of your compound at each concentration. This provides a quantitative measure of the complexation.

G cluster_0 Inclusion Complex Formation compound This compound (Poorly Soluble Guest) complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Soluble Host with Hydrophobic Cavity) cd->complex water Aqueous Environment complex->water Disperses in

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

"avoiding polymerization of the alkyne in N-(Prop-2-yn-1-yl)oxazol-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(Prop-2-yn-1-yl)oxazol-2-amine. This guide is designed to assist researchers, scientists, and drug development professionals in avoiding potential issues related to the stability of this compound, specifically the unwanted polymerization of the alkyne group.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is polymerization a concern?

This compound is a heterocyclic compound containing a terminal alkyne functional group (a propargyl group). Terminal alkynes can be susceptible to polymerization, a process where individual molecules (monomers) join together to form long chains (polymers). This can be initiated by factors such as heat, light, exposure to air (oxygen), or the presence of certain metal catalysts. Polymerization alters the chemical properties of the compound, leading to impurities, decreased reactivity in desired reactions, and potentially insoluble materials in your experiments.

Q2: How can I visually identify if my sample of this compound has started to polymerize?

Signs of polymerization can include:

  • The appearance of cloudiness, haziness, or precipitation in a solution.

  • A change in color of the solid or solution, often to a yellowish or brownish hue.

  • An increase in the viscosity of a solution.

  • The formation of an insoluble solid residue.

Q3: What are the primary triggers for the polymerization of this compound?

The primary triggers for alkyne polymerization are:

  • Heat: Elevated temperatures can provide the activation energy needed for polymerization to occur.

  • Light: UV light, and to a lesser extent visible light, can generate free radicals that initiate polymerization.

  • Oxygen: Oxygen from the air can react with the alkyne to form peroxides, which can then decompose to initiate free-radical polymerization.

  • Metal Contaminants: Traces of transition metals (e.g., copper, iron, palladium) can catalyze polymerization reactions.

  • Strong Acids or Bases: While the oxazole and amine groups have specific reactivity, extreme pH conditions can potentially promote side reactions and degradation that may lead to polymerization.

Q4: What are the recommended storage conditions to minimize the risk of polymerization?

To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Keep refrigerated (2-8°C).[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[2]

  • Light: Protect from direct sunlight and store in an amber or opaque container.[2][3]

  • Purity: Ensure the compound is free from metal contaminants and acidic or basic impurities.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the potential polymerization of this compound.

Observed Problem Potential Cause Recommended Action
Solution becomes cloudy or a precipitate forms during a reaction. 1. Polymerization initiated by heat. 2. Incompatible solvent or reagent. 3. Presence of catalytic metal impurities.1. Run the reaction at a lower temperature if possible. 2. Ensure the compound is fully soluble in the chosen solvent at the reaction temperature. Check for any known incompatibilities with other reagents. 3. Use high-purity, metal-free solvents and reagents. Consider using a metal scavenger if contamination is suspected.
Solid compound appears discolored (e.g., yellow or brown). 1. Gradual polymerization during storage. 2. Exposure to light or air.1. If purity is critical, repurification by a suitable method (e.g., recrystallization or column chromatography) may be necessary. 2. Always store the compound in a tightly sealed container, protected from light, and under an inert atmosphere in the refrigerator.
Inconsistent results or low yield in reactions involving the alkyne group. 1. Partial polymerization of the starting material. 2. Decomposition under reaction conditions.1. Before use, check the purity of the this compound by techniques like NMR or LC-MS to ensure it has not degraded. 2. If the reaction requires elevated temperatures, consider adding a free-radical inhibitor.
Difficulty in dissolving the compound. 1. The compound has polymerized, leading to insoluble material.1. Attempt to dissolve a small sample in a range of solvents. If it remains insoluble, significant polymerization has likely occurred, and the material may not be suitable for use.

Experimental Protocols

Protocol for Safe Handling and Storage:

  • Receiving and Initial Storage: Upon receipt, immediately place the container of this compound in a refrigerator at 2-8°C.[1] The container should be opaque or amber to protect from light.[2][3]

  • Inert Atmosphere: For long-term storage, it is recommended to transfer the compound into a vial or flask that can be sealed under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).

  • Weighing and Dispensing: When weighing out the compound, do so in a fume hood. To minimize exposure to air and moisture, work quickly or preferably in a glovebox. Reseal the container tightly under an inert atmosphere immediately after use.

  • Solution Preparation: Prepare solutions fresh for use whenever possible. If a stock solution needs to be stored, it should be kept in a sealed container, protected from light, refrigerated, and blanketed with an inert gas.

Protocol for the Use of Polymerization Inhibitors:

In cases where reactions must be performed at elevated temperatures or for extended periods, the addition of a free-radical inhibitor can help prevent polymerization.

  • Inhibitor Selection: Common free-radical inhibitors include butylated hydroxytoluene (BHT) or phenothiazine. The choice of inhibitor should be compatible with the desired reaction chemistry.

  • Concentration: Add the inhibitor at a low concentration, typically in the range of 100-500 ppm, to the reaction mixture.

  • Compatibility Check: Before running the main reaction, it is advisable to perform a small-scale test to ensure the inhibitor does not interfere with the desired chemical transformation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for a researcher to follow when encountering potential polymerization of this compound.

TroubleshootingWorkflow Troubleshooting Polymerization of this compound start Start: Experiment with This compound observe Observe experimental outcome. Any signs of polymerization? (e.g., cloudiness, color change, low yield) start->observe no_issue No signs of polymerization. Proceed with experiment. observe->no_issue No check_storage Review storage conditions. Stored at 2-8°C, dark, inert atm.? observe->check_storage Yes correct_storage Correct storage conditions. Repurify material if necessary. check_storage->correct_storage No check_reaction Review reaction conditions. High temp? Air exposure? Metal catalyst? check_storage->check_reaction Yes re_evaluate Re-run experiment and evaluate outcome. correct_storage->re_evaluate modify_reaction Modify reaction protocol: - Lower temperature - Use inert atmosphere - Use metal-free reagents check_reaction->modify_reaction Yes check_reaction->re_evaluate No, conditions are mild add_inhibitor Consider adding a free-radical inhibitor (e.g., BHT, phenothiazine). modify_reaction->add_inhibitor add_inhibitor->re_evaluate

Caption: Troubleshooting workflow for alkyne polymerization.

References

"refining the workup procedure for N-(Prop-2-yn-1-yl)oxazol-2-amine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of N-(Prop-2-yn-1-yl)oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common method for the synthesis of this compound involves the N-alkylation of 2-aminooxazole with propargyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Q2: What are the key reagents and typical reaction conditions?

The key reagents are 2-aminooxazole, propargyl bromide, a base, and a suitable solvent. Common conditions involve stirring the reactants at room temperature or elevated temperatures (reflux) for a period ranging from a few hours to overnight.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with the starting materials (2-aminooxazole and propargyl bromide), you can observe the consumption of reactants and the formation of the product.

Q4: What are the potential side products in this synthesis?

A potential side product is the dialkylated species, N,N-bis(prop-2-yn-1-yl)oxazol-2-amine. Over-alkylation can occur, especially if an excess of propargyl bromide is used or if the reaction is left for an extended period.[1] Another possibility is the O-alkylation of the oxazole ring, although N-alkylation is generally favored for 2-aminooxazoles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Low Reactivity: 2-aminooxazole may not be sufficiently nucleophilic under the chosen conditions. 2. Poor Solubility: The reactants, particularly the base, may not be soluble in the chosen solvent. 3. Inactive Reagents: Propargyl bromide can degrade over time.1. Increase Reaction Temperature: Refluxing the reaction mixture can enhance the reaction rate. 2. Use a Stronger Base/More Soluble Base: Consider using a stronger base like sodium hydride (NaH) or a more soluble one such as cesium carbonate (Cs2CO3). 3. Change Solvent: Switch to a more polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) to improve solubility.[2] 4. Add a Catalyst: Catalytic amounts of potassium iodide (KI) can enhance the reactivity of the alkylating agent.[2] 5. Use Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3] 6. Check Reagent Quality: Ensure the propargyl bromide is fresh or has been properly stored.
Formation of Multiple Products (Side Reactions) 1. Over-alkylation: The desired mono-alkylated product is reacting further with propargyl bromide. 2. O-alkylation: Alkylation may be occurring on the oxygen atom of the oxazole ring.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of propargyl bromide. 2. Slow Addition: Add the propargyl bromide dropwise to the reaction mixture to maintain a low concentration. 3. Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC) to minimize the formation of the dialkylated product.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. 2. Product is an Oil: The product may not crystallize easily.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Aqueous Workup: Consider an aqueous workup to remove inorganic salts and water-soluble impurities before chromatography. This can involve pouring the reaction mixture into water and extracting the product with an organic solvent. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 4. Acid-Base Extraction: If the product is basic, an acid-base extraction can be employed to separate it from non-basic impurities.
Product Degradation during Workup 1. Sensitivity to Acid/Base: The product may be unstable under acidic or basic conditions used during the workup.1. Neutralize Carefully: If an acidic or basic wash is necessary, neutralize the solution carefully and minimize the contact time. 2. Avoid Strong Acids/Bases: Use mild acidic (e.g., saturated ammonium chloride) or basic (e.g., saturated sodium bicarbonate) solutions for washes.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Propargylation of 2-Amino-heterocycles

HeterocycleBaseSolventAdditiveTemperatureTime (h)Yield (%)Reference
2-AminobenzothiazoleK₂CO₃AcetoneKIReflux1820[4]
ImidazoleCs⁺-saponiteNone-Microwave (750W)0.083>90[3]

Experimental Protocols

Method 1: Conventional Heating

This protocol is adapted from the synthesis of N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine.[4]

  • Reaction Setup: To a solution of 2-aminooxazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Addition of Alkylating Agent: Add propargyl bromide (1.1-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup (Option A - Direct Filtration):

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts and wash with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Workup (Option B - Aqueous Extraction):

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Recrystallization: If the purified product is a solid, it can be further purified by recrystallization from an appropriate solvent mixture (e.g., hexane/ethyl acetate).

Method 2: Microwave-Assisted Synthesis

This protocol is a general adaptation for microwave-assisted N-alkylation.

  • Reaction Setup: In a microwave-safe vial, combine 2-aminooxazole (1.0 eq), propargyl bromide (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a microwave-compatible solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).

  • Workup and Purification: Follow the workup and purification procedures described in Method 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reactants Combine 2-aminooxazole, K₂CO₃, and KI in Acetone start->reactants add_propargyl Add Propargyl Bromide reactants->add_propargyl reflux Reflux and Monitor by TLC add_propargyl->reflux cool Cool to Room Temperature reflux->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization end Pure Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction cause1 Low Reactivity start->cause1 cause2 Poor Solubility start->cause2 cause3 Side Reactions start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Add Catalytic KI cause1->solution1b solution1c Use Microwave cause1->solution1c solution2a Change Solvent (e.g., DMF) cause2->solution2a solution2b Use More Soluble Base (e.g., Cs₂CO₃) cause2->solution2b solution3a Adjust Stoichiometry cause3->solution3a solution3b Slow Addition of Reagent cause3->solution3b

Caption: Troubleshooting logic for low yield in N-propargylation of 2-aminooxazole.

References

"challenges in the characterization of N-(Prop-2-yn-1-yl)oxazol-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(Prop-2-yn-1-yl)oxazol-2-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate the successful characterization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, purification, and analysis of this compound.

Synthesis & Purification

  • Q1: I am getting a very low yield during the N-propargylation of 2-aminooxazole. What are the possible causes and solutions?

    • A1: Low yields can stem from several factors:

      • Base Strength: The base used may be too weak to effectively deprotonate the amino group or too strong, leading to side reactions. Consider switching to a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

      • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can cause decomposition of the starting material or product. We recommend starting at room temperature and gradually increasing the temperature to 40-50°C while monitoring the reaction by TLC.

      • Reagent Quality: Ensure the 2-aminooxazole is pure and the propargyl bromide is not old or decomposed. Using freshly distilled or purchased reagents is advisable.

      • Solvent Choice: The reaction should be conducted in a polar aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), to ensure solubility of the reagents.

  • Q2: My final product contains a significant amount of a higher molecular weight impurity that I suspect is a di-propargylated product. How can I avoid this?

    • A2: Di-propargylation is a common side reaction. To minimize it:

      • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2-aminooxazole relative to propargyl bromide. Avoid a large excess of the alkylating agent.

      • Slow Addition: Add the propargyl bromide dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

      • Purification: This impurity can typically be separated from the desired product using column chromatography on silica gel. A gradient elution system, for example, from hexane/ethyl acetate 9:1 to 7:3, should provide good separation.

  • Q3: The purification of my compound by column chromatography is proving difficult, with significant streaking on the TLC plate. What can I do?

    • A3: Streaking is often due to the basicity of the amine. To improve chromatographic separation:

      • Add a Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent system. This will neutralize active sites on the silica gel and reduce tailing.

      • Alternative Stationary Phase: If streaking persists, consider using neutral or basic alumina as the stationary phase instead of silica gel.

Stability & Storage

  • Q4: My purified this compound sample is turning brown upon storage. Is it decomposing and how can I prevent this?

    • A4: Yes, the browning suggests decomposition, likely due to oxidation or polymerization of the propargyl group, a known issue with propargylamines. For proper storage:

      • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen.

      • Low Temperature: Keep the sample in a freezer at -20°C.

      • Protect from Light: Store in an amber vial to protect it from light, which can catalyze degradation.

Characterization & Analysis

  • Q5: I am struggling to interpret the NMR spectrum. Where should I expect to see the key signals?

    • A5: Please refer to the 'Expected ¹H and ¹³C NMR Data' table below for detailed assignments. Key signals to look for are the alkyne proton (≡C-H) singlet around δ 2.3 ppm, the methylene protons (-CH₂-) doublet around δ 4.1 ppm, and the N-H proton, which may be a broad singlet. The two protons on the oxazole ring will appear as doublets around δ 6.8 and δ 7.5 ppm.

  • Q6: The characteristic alkyne C≡C stretch in my IR spectrum is very weak or absent. Did my reaction fail?

    • A6: Not necessarily. The C≡C triple bond stretch, expected around 2100-2150 cm⁻¹, is often weak in intensity due to the low change in dipole moment during the vibration.[1][2] A more reliable indicator for a terminal alkyne is the sharp ≡C-H stretch, which should appear as a strong, narrow band around 3300 cm⁻¹.[3][4]

  • Q7: How can I be sure that the propargyl group is attached to the exocyclic amine and not one of the oxazole ring nitrogens?

    • A7: This can be confirmed using several NMR techniques:

      • ¹H NMR: The presence of an N-H signal that exchanges with D₂O is indicative of substitution on the exocyclic amine.

      • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the methylene protons (-CH₂-) of the propargyl group and the carbon of the oxazole ring to which the amino group is attached (C2). This multi-bond correlation confirms the connectivity.

Quantitative Data

The following tables summarize the expected analytical data for this compound based on typical values for related structures.

Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H5 (Oxazole)~ 7.5d~ 138.0
H4 (Oxazole)~ 6.8d~ 110.0
NH~ 5.0 (broad)s-
CH₂~ 4.1d~ 33.0
≡C-H~ 2.3t~ 72.0
-C≡--~ 80.0
C2 (Oxazole)--~ 160.0

Table 2: Key Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretch3350 - 3450Medium
≡C-HStretch~ 3300Strong, Sharp
C-H (sp³)Stretch2850 - 3000Medium
C≡CStretch2100 - 2150Weak to Medium
C=N (Oxazole)Stretch1620 - 1680Strong
C-O-C (Oxazole)Stretch1050 - 1150Strong

Table 3: Expected Mass Spectrometry (MS) Fragmentation

m/z Proposed Fragment Notes
122[M]⁺Molecular Ion
121[M-H]⁺Loss of alkyne proton
94[M-C₂H₂]⁺Loss of acetylene
83[M-C₃H₃]⁺Loss of propargyl radical
55[C₃H₃N₂]⁺Fragment from oxazole ring cleavage

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the N-propargylation of 2-aminooxazole.

  • Reagents & Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminooxazole (1.0 g, 11.9 mmol).

    • Add anhydrous acetonitrile (40 mL) and potassium carbonate (2.47 g, 17.9 mmol, 1.5 eq).

  • Reaction:

    • Stir the suspension at room temperature for 15 minutes.

    • Add propargyl bromide (80% wt. in toluene, 1.48 mL, 13.1 mmol, 1.1 eq) dropwise to the stirring suspension over 10 minutes.

    • Heat the reaction mixture to 50°C and stir for 12-18 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent of 7:3 Hexane:Ethyl Acetate. The product should have a higher Rf than the 2-aminooxazole starting material.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 40% ethyl acetate in hexane.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Visual Guides

The following diagrams illustrate key workflows and potential chemical pathways relevant to the characterization of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-Aminooxazole, K₂CO₃, and Acetonitrile add_prop Add Propargyl Bromide Dropwise reagents->add_prop heat Heat at 50°C (12-18h) add_prop->heat monitor Monitor via TLC heat->monitor monitor->heat If incomplete filter Filter Solids monitor->filter If complete concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: Synthesis and Purification Workflow.

Side_Reactions SM 2-Aminooxazole + Propargyl Bromide Product This compound (Desired Product) SM->Product Desired Reaction (Base, MeCN) DiProduct Di-propargylated Product (Side Product) Product->DiProduct Excess Propargyl Bromide Degradation Oxidation/Polymerization (Degradation) Product->Degradation Air, Light, Heat (During Storage)

Caption: Potential Side Reactions and Degradation Pathways.

References

Technical Support Center: Optimizing Catalyst Selection for N-(Prop-2-yn-1-yl)oxazol-2-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(Prop-2-yn-1-yl)oxazol-2-amine and related N-propargylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the N-propargylation of 2-aminooxazoles?

While direct literature on this compound is sparse, analogous N-alkylation reactions of heterocyclic amines typically employ copper (Cu) or palladium (Pd) based catalysts. Copper catalysts, in various forms, are frequently used for C-N cross-coupling reactions.[1] Palladium-based systems, such as those used in Buchwald-Hartwig cross-coupling, are also effective for the N-arylation and N-alkylation of amines.[2] The choice between these depends on the specific substrate, desired reaction conditions (e.g., temperature), and tolerance of functional groups.

Q2: I am observing low to no product yield. What are the potential causes and solutions?

Low product yield is a common issue that can stem from several factors:

  • Catalyst Deactivation: The catalyst may become inactive over the course of the reaction. For copper catalysts, this can be due to precipitation from the solution or interactions with inorganic side products.[1] Surface oxidation can also lead to deactivation.[3]

    • Solution: Consider using a ligand to stabilize the catalyst in solution. In some cases, switching to a heterogeneous catalyst or optimizing the solvent and base can mitigate deactivation.[1]

  • Poor Substrate Reactivity: 2-Aminooxazoles can exhibit poor reactivity in N-alkylation reactions due to the electronic properties of the ring system.[2][4]

    • Solution: Increasing the reaction temperature or screening different catalyst/ligand combinations can help overcome low reactivity. The choice of base is also critical; a stronger base may be required to deprotonate the amine effectively.[2]

  • Sub-optimal Reaction Conditions: The solvent, base, temperature, and reaction time all play a crucial role in the reaction outcome.

    • Solution: A systematic optimization of these parameters is recommended. For example, the solubility of inorganic bases can significantly impact the reaction rate.[1][5]

Q3: My reaction is producing significant side products, primarily dialkylation. How can I improve selectivity for the mono-N-alkylated product?

The formation of di-propargylated product is a common side reaction. Several strategies can be employed to enhance selectivity:

  • Control Stoichiometry: Using a slight excess of the 2-aminooxazole relative to the propargyl halide can favor mono-alkylation.

  • Choice of Base: The type and amount of base can influence selectivity. Weaker bases or a careful control of the base equivalents can reduce the formation of the dialkylated product.[5]

  • Protecting Groups: In some cases, using a protecting group on the exocyclic amine can be an effective strategy to prevent dialkylation. The protecting group can be removed in a subsequent step.

Q4: How do I choose the appropriate base and solvent for my reaction?

The selection of base and solvent is critical and often interdependent.

  • Base: The base should be strong enough to deprotonate the 2-aminooxazole but not so strong that it promotes side reactions. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), as well as organic bases.[1][5] The solubility of the base in the chosen solvent can affect the reaction kinetics.[1]

  • Solvent: The solvent should be able to dissolve the reactants and catalyst. Aprotic polar solvents like DMF and DMSO are often used.[1][2] However, the choice of solvent can also influence catalyst stability and reactivity.[1] It is advisable to screen a range of solvents to find the optimal one for your specific system.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst 1. Use a fresh batch of catalyst and ensure proper storage conditions. 2. Consider pre-activation of the catalyst if required by the protocol. 3. Screen different catalyst systems (e.g., different copper or palladium sources and ligands).Catalysts can degrade over time or may require an activation step to become catalytically active. Different catalyst systems have varying activities for specific substrates.[2]
Insufficiently Strong Base 1. Screen stronger bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 2. Ensure the base is anhydrous if moisture-sensitive.The pKa of the N-H bond in 2-aminooxazole requires a sufficiently strong base for deprotonation to initiate the reaction.[2]
Low Reaction Temperature 1. Incrementally increase the reaction temperature. 2. Consider using a higher-boiling point solvent if necessary.N-alkylation reactions often require thermal energy to overcome the activation barrier, especially with less reactive substrates.[2]
Inappropriate Solvent 1. Screen a range of solvents with different polarities (e.g., DMF, DMSO, THF, Toluene).The solvent can affect the solubility of reactants and the stability and activity of the catalyst.[1]
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Step Rationale
Dialkylation 1. Adjust the stoichiometry to use an excess of the amine. 2. Use a weaker base or a stoichiometric amount of base.[5]Reducing the concentration of the deprotonated amine at any given time can disfavor the second alkylation step.
Isomerization/Rearrangement 1. Lower the reaction temperature. 2. Screen different catalyst systems that may offer higher selectivity.Some catalysts or higher temperatures might promote undesired side reactions like isomerization of the propargyl group.
Reaction with Solvent 1. Choose a more inert solvent.Solvents like DMF can sometimes participate in side reactions under certain conditions.

Experimental Protocols

General Procedure for Copper-Catalyzed N-Propargylation
  • To an oven-dried reaction vessel, add the 2-aminooxazole (1.0 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), and a ligand (if used, 10-20 mol%).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon).

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the propargyl bromide (1.1 equiv.) dropwise.

  • The reaction mixture is then heated to the desired temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions If catalyst is active optimize_base Optimize Base check_conditions->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent success Yield Improved optimize_solvent->success

Caption: A flowchart for systematically troubleshooting low product yield.

Catalyst Selection and Optimization Pathway

Caption: A pathway for selecting and optimizing the catalyst system.

References

Validation & Comparative

A Comparative Analysis of Oxazol-2-Amine Derivatives and Other Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a novel oxazol-2-amine derivative, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, against established kinase inhibitors. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support further research and development in oncology.

Disclaimer: Information regarding the specific kinase inhibitory activity of N-(Prop-2-yn-1-yl)oxazol-2-amine is not currently available in the public domain. Therefore, this guide presents a comparative analysis using a closely related and recently identified potent FLT3 inhibitor, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), as a representative of the oxazol-2-amine class of kinase inhibitors.[1] This substitution allows for a meaningful comparison with other well-established kinase inhibitors.

Introduction to Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Kinase inhibitors are a class of targeted therapy drugs that block the action of these enzymes, thereby interfering with cancer cell growth and survival. This guide focuses on comparing the oxazol-2-amine derivative against inhibitors of three major kinase families implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Breakpoint Cluster Region-Abelson (BCR-ABL), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Comparative Data of Kinase Inhibitors

The following tables provide a summary of quantitative data for the oxazol-2-amine derivative and other selected kinase inhibitors, focusing on their target kinases and their inhibitory potency (IC50 values).

Inhibitor Class Specific Inhibitor Primary Target Kinase(s) IC50 (in vitro, cell-free assay) Cell-based Assay IC50
Oxazol-2-amine Derivative 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c)FLT3, FLT3-ITD, FLT3-D835YNot explicitly stated in abstract, but potent at 100 nMEffective in inhibiting growth of Molm-13 and MV4-11 cells at 100 nM[1]
EGFR Inhibitors GefitinibEGFR33 nM[2]54 nM (EGF-stimulated tumor cell growth)[2]
ErlotinibEGFR2 nM[1][3]20 nM (in intact tumor cells)[3]
BCR-ABL Inhibitors ImatinibBCR-ABL, c-KIT, PDGFR~100 nM[4]Varies by cell line and mutation
DasatinibBCR-ABL, SRC family kinasesMore potent than imatinib (325-fold against unmutated BCR-ABL)[5]Effective against imatinib-resistant mutations (IC50 > 3nM for some)[5][6]
VEGFR Inhibitors SorafenibVEGFR-2, VEGFR-3, PDGFRβ, Raf-1, B-Raf90 nM (VEGFR-2), 20 nM (VEGFR-3), 57 nM (PDGFRβ), 6 nM (Raf-1), 22 nM (B-Raf)[7][8]Varies by cell line
SunitinibVEGFR-2, PDGFRβ, c-KIT80 nM (VEGFR-2), 2 nM (PDGFRβ)[9][10][11]40 nM (VEGF-induced HUVEC proliferation)[9]

Signaling Pathways and Inhibitor Mechanisms

The following diagrams illustrate the signaling pathways targeted by the compared kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Inhibition

BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Imatinib Imatinib/ Dasatinib Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation, Inhibition of Apoptosis STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

BCR-ABL Signaling Pathway and Inhibition

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK VEGF VEGF VEGF->VEGFR Sorafenib Sorafenib/ Sunitinib Sorafenib->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis

VEGFR Signaling Pathway and Inhibition

FLT3_Signaling_Pathway cluster_membrane Leukemic Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FLT3->PI3K_AKT Oxazol_amine 5-(4-fluorophenyl)- N-phenyloxazol-2-amine Oxazol_amine->FLT3 Inhibits Proliferation Cell Proliferation, Inhibition of Apoptosis STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

FLT3 Signaling Pathway and Inhibition

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of kinase inhibitors.

Cell-Free Kinase Assay

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Objective: To determine the in vitro IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., FLT3, EGFR, etc.)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains MgCl2, MnCl2, DTT, and a buffering agent like HEPES)

  • Test inhibitor compound at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • In a 384-well plate, add the purified kinase and its specific substrate to each well.

  • Add the diluted inhibitor or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™.[12]

  • The luminescence signal is measured using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Free_Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense into 384-well Plate A->B C Incubate to Allow Kinase Reaction B->C D Add Detection Reagent (e.g., ADP-Glo™) C->D E Measure Luminescence D->E F Data Analysis (Calculate IC50) E->F

Cell-Free Kinase Assay Workflow
Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[13][14][15][16]

Objective: To determine the cytotoxic or cytostatic effect of a kinase inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Molm-13, MV4-11 for FLT3; A549 for EGFR)

  • Complete cell culture medium

  • Test inhibitor compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor or vehicle control and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Kinase Inhibitor A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Data Analysis (Calculate IC50) G->H

MTT Cell Viability Assay Workflow
Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets, providing insight into the mechanism of action of an inhibitor.[17][18][19][20]

Objective: To determine if a kinase inhibitor blocks the phosphorylation of its target kinase and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Test inhibitor compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target proteins, e.g., p-FLT3, FLT3, p-STAT5, STAT5)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Treat cells with the kinase inhibitor at various concentrations for a specific time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-FLT3).

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Western_Blot_Workflow A Cell Treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis of Protein Bands H->I

Western Blotting Workflow

Conclusion

The emergence of novel kinase inhibitors, such as the oxazol-2-amine derivatives, presents exciting opportunities for the development of more effective and selective cancer therapies. The representative compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, demonstrates potent activity against FLT3, a key target in acute myeloid leukemia.[1] Its performance, when compared to established inhibitors of EGFR, BCR-ABL, and VEGFR, highlights the diversity of kinase targets and inhibitor scaffolds. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel kinase inhibitors, ultimately aiding in the rational design of next-generation cancer therapeutics. Further investigation into the broader kinase selectivity profile and in vivo efficacy of this compound and its derivatives is warranted to fully understand their therapeutic potential.

References

Validating the Biological Target of N-(Prop-2-yn-1-yl)oxazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological target of the novel compound, N-(Prop-2-yn-1-yl)oxazol-2-amine. Given the prevalence of anticancer and antimicrobial activities among related oxazole and propargylamine derivatives, this document outlines a validation strategy against a hypothetical protein kinase, "Kinase X," a common target in oncology drug discovery.

The performance of this compound is compared with established kinase inhibitors: Dasatinib, a multi-targeted inhibitor; Erlotinib, a selective EGFR inhibitor; and Staurosporine, a broad-spectrum inhibitor.[1][2][3][4][5][6][7] The experimental data presented for this compound is hypothetical and serves as a template for actual experimental findings.

Comparative Analysis of Kinase Inhibition

The initial step in target validation is to determine the inhibitory activity and selectivity of the compound against a panel of protein kinases.

Table 1: Biochemical Kinase Inhibition Profile

CompoundKinase X IC50 (nM)Src IC50 (nM)Abl IC50 (nM)EGFR IC50 (nM)PKCα IC50 (nM)
This compound 15 250 >10,000 5,000 >10,000
Dasatinib5<1<11500>10,000
Erlotinib>10,000>10,000>10,0002>10,000
Staurosporine1067503

IC50 values for Dasatinib, Erlotinib, and Staurosporine are representative values from public sources.

Cellular Activity and Target Engagement

To confirm that the biochemical activity translates to a cellular context, the effect of the compounds on cell proliferation and their direct engagement with the target protein within cells are assessed.

Table 2: Cellular Proliferation in Kinase X-dependent Cancer Cell Line

CompoundGI50 (nM)
This compound 50
Dasatinib20
Erlotinib>10,000
Staurosporine30

GI50 is the concentration required to inhibit cell growth by 50%.

Table 3: Cellular Thermal Shift Assay (CETSA) for Kinase X Target Engagement

CompoundThermal Shift (ΔTm) in °C
This compound + 4.5
Dasatinib+ 5.2
ErlotinibNo significant shift
Staurosporine+ 6.0

A positive thermal shift indicates direct binding of the compound to the target protein in cells.[8][9]

Signaling Pathway and Experimental Workflows

Visualizing the signaling pathway and experimental procedures aids in understanding the mechanism of action and the target validation process.

Hypothetical Kinase X Signaling Pathway Growth Factor Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Growth Factor Receptor Kinase X Kinase X Growth Factor Receptor->Kinase X Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylation Phospho-Substrate Y Phospho-Substrate Y Kinase X->Phospho-Substrate Y Downstream Signaling Downstream Signaling Phospho-Substrate Y->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound This compound This compound->Kinase X Inhibition

Caption: Hypothetical signaling pathway of Kinase X.

Target Validation Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Kinase Panel Screening Kinase Panel Screening Cell Proliferation Assay Cell Proliferation Assay Kinase Panel Screening->Cell Proliferation Assay CETSA CETSA Cell Proliferation Assay->CETSA Western Blot Western Blot CETSA->Western Blot Target Identification Target Identification Western Blot->Target Identification Compound of Interest Compound of Interest Compound of Interest->Kinase Panel Screening Lead Optimization Lead Optimization Target Identification->Lead Optimization

References

Comparison Guide: Cross-Reactivity of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "N-(Prop-2-yn-1-yl)oxazol-2-amine" in scientific literature and chemical databases did not yield any specific cross-reactivity studies or biological activity data. This suggests that the compound may be a novel chemical entity, a synthetic intermediate, or not yet characterized for its pharmacological properties.

Therefore, this guide will instead focus on a well-characterized compound with a similar functional motif—the reactive alkyne group often used for covalent inhibition—to illustrate the principles and data presentation of a cross-reactivity comparison guide. We will use a hypothetical covalent inhibitor, "Covalent-Oxazole-1" , which shares the N-(Prop-2-yn-1-yl) functional group, and compare it with known, clinically relevant covalent inhibitors targeting a similar biological space, such as Bruton's tyrosine kinase (BTK) inhibitors.

This guide provides a comparative analysis of the cross-reactivity profiles of three covalent kinase inhibitors: our hypothetical Covalent-Oxazole-1 , and two established Bruton's tyrosine kinase (BTK) inhibitors, Ibrutinib and Acalabrutinib . The objective is to highlight differences in selectivity and off-target effects, supported by quantitative data and experimental protocols.

Overview of Compared Compounds

  • Covalent-Oxazole-1 (Hypothetical): A novel investigational inhibitor featuring an this compound core, designed as a covalent modulator of a specific kinase target. Its selectivity profile is under evaluation.

  • Ibrutinib (Imbruvica): The first-in-class, FDA-approved covalent BTK inhibitor. It forms a covalent bond with Cys481 in the active site of BTK. While highly effective, it is known for off-target activities against other kinases like TEC, EGFR, and SRC family kinases, which can contribute to side effects.

  • Acalabrutinib (Calquence): A second-generation covalent BTK inhibitor designed to have greater selectivity and fewer off-target effects compared to Ibrutinib. It also targets Cys481 in BTK but has minimal activity against EGFR and TEC kinases.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC₅₀ values) of the three compounds against a panel of selected kinases to illustrate their selectivity profiles. Lower IC₅₀ values indicate higher potency.

Kinase TargetCovalent-Oxazole-1 (IC₅₀, nM)Ibrutinib (IC₅₀, nM)Acalabrutinib (IC₅₀, nM)Reference
BTK (On-Target) 1.2 (Assumed)0.5 - 7.73 - 5
TEC 1502.0 - 78> 1000
EGFR > 10001.0 - 11> 1000
ITK 2501.1 - 1120
SRC 85> 20> 1000
BLK 5.50.50.8

Data for Covalent-Oxazole-1 is hypothetical for illustrative purposes. Data for Ibrutinib and Acalabrutinib are compiled from published studies.

Experimental Protocols

This protocol outlines a common method for assessing the inhibitory activity of compounds against a panel of kinases.

  • Reagent Preparation:

    • Prepare a 5X assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute a broad-spectrum Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) to the desired concentration in the assay buffer.

    • Dilute the Europium (Eu)-labeled anti-tag antibody in the assay buffer.

    • Prepare serial dilutions of the test compounds (Covalent-Oxazole-1, Ibrutinib, Acalabrutinib) in DMSO, followed by dilution in the assay buffer.

    • Prepare the kinase-tag fusion protein in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add 2 µL of the serially diluted test compound.

    • Add 4 µL of a mixture containing the Eu-antibody and the kinase.

    • Add 4 µL of the tracer solution.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission signals at 665 nm (tracer) and 615 nm (Europium).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value for each compound against each kinase.

Visualizations

The diagram below illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Analysis & Comparison A Design & Synthesize Covalent-Oxazole-1 B On-Target Assay (e.g., BTK Activity) A->B C Determine On-Target Potency (IC50) B->C D Broad Kinase Panel Screen (e.g., 400+ Kinases) C->D Proceed if potent E Identify Off-Target Hits (>50% Inhibition) D->E F Dose-Response Assays for Confirmed Off-Targets E->F G Calculate Selectivity Score F->G H Compare Profile with Alternatives (Ibrutinib, etc.) G->H I Final Report & Decision H->I

Caption: Workflow for kinase inhibitor selectivity profiling.

This diagram shows the intended target (BTK) in the B-cell receptor signaling pathway and common off-targets of first-generation inhibitors.

G cluster_BCR B-Cell Receptor (BCR) Signaling cluster_Off_Targets Common Off-Targets BCR BCR Complex LYN LYN/SYK BCR->LYN BTK BTK (On-Target) LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream EGFR EGFR TEC TEC ITK ITK Inhibitor Ibrutinib Inhibitor->BTK Inhibits (High Affinity) Inhibitor->EGFR Inhibits (Off-Target) Inhibitor->TEC Inhibits (Off-Target) Inhibitor->ITK Inhibits (Off-Target)

Confirming the Mechanism of Action of N-(Prop-2-yn-1-yl)oxazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for elucidating the mechanism of action of the novel compound N-(Prop-2-yn-1-yl)oxazol-2-amine. Given the absence of specific literature on this molecule, this document outlines a series of proposed experiments and contextualizes its potential biological activity by comparing it with compounds sharing similar structural motifs: the oxazole core and the N-propargylamine group. The oxazole ring is a versatile scaffold found in numerous pharmaceuticals, while the propargylamine moiety is a classic feature of mechanism-based enzyme inhibitors.[1][2][3] This guide serves as a roadmap for researchers aiming to characterize this and similar molecules.

Postulated Mechanism of Action and Potential Targets

The chemical structure of this compound suggests two primary avenues for its biological activity. The oxazole core is a known pharmacophore in a variety of drugs with diverse targets, including protein kinases, STAT3, and microtubules.[1] The N-propargylamine group is a well-established "warhead" for covalent, mechanism-based inhibition, most notably of monoamine oxidases (MAOs).[3][4] Therefore, this compound could potentially act as:

  • A kinase inhibitor , with the oxazole ring binding to the active site.

  • A monoamine oxidase (MAO) inhibitor , with the propargylamine group forming a covalent adduct with the enzyme.

  • A modulator of other targets associated with the oxazole scaffold, such as DNA topoisomerases or G-quadruplexes.[1]

Comparative Analysis with Alternative Compounds

To effectively characterize this compound, its activity profile should be compared against well-established inhibitors that share its key structural features. This guide proposes a comparison with a known oxazole-containing kinase inhibitor and a classic N-propargylamine-based MAO inhibitor.

Table 1: Hypothetical Comparative Inhibitory Activity
CompoundTarget ClassPutative TargetAssay TypeHypothetical IC50 (nM)
This compound Kinase/Oxidasee.g., SRC KinaseKinase Glo Assay50
e.g., MAO-BAmplex Red Assay100 (time-dependent)
Dasatinib (Oxazole-containing) KinaseSRC KinaseKinase Glo Assay1
Pargyline (N-propargylamine-based) Monoamine OxidaseMAO-BAmplex Red Assay500 (time-dependent)

Note: The IC50 values for this compound are hypothetical and serve as a placeholder for experimental determination. The comparison with Dasatinib and Pargyline provides a benchmark for potency against known inhibitors in their respective classes.

Experimental Protocols for Mechanism of Action Confirmation

A multi-pronged experimental approach is necessary to definitively identify the target(s) and elucidate the mechanism of action of this compound.

Target Identification using Chemical Proteomics

a) Kinobeads Profiling: This method is invaluable for identifying kinase targets from the native proteome.[5][6][7][8][9]

  • Protocol:

    • Prepare cell lysates from a relevant cancer cell line panel (e.g., K-562, MV-4-11).

    • Incubate the lysates with varying concentrations of this compound.

    • Add "Kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates to capture unbound kinases.

    • Elute the captured proteins from the beads.

    • Digest the proteins with trypsin and analyze the resulting peptides by quantitative mass spectrometry.

    • Determine the dose-dependent reduction in binding of specific kinases to the Kinobeads to identify high-affinity targets of the compound.

b) Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm direct target engagement in a cellular context.[10][11][12][13]

  • Protocol:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell suspensions across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by immunoblotting or mass spectrometry.

    • A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Enzyme Inhibition Assays

If a specific enzyme class (e.g., kinase, MAO) is identified, targeted enzymatic assays are crucial to determine the inhibitory potency and mechanism.[14][15][16][17]

a) Kinase Inhibition Assay (e.g., Kinase-Glo®):

  • Protocol:

    • In a multi-well plate, combine the purified target kinase, its substrate, and ATP.

    • Add a serial dilution of this compound.

    • Incubate the reaction to allow for ATP consumption.

    • Add the Kinase-Glo® reagent, which measures the amount of remaining ATP via a luciferase-based reaction.

    • Measure luminescence to determine the extent of kinase inhibition and calculate the IC50 value.

b) Monoamine Oxidase (MAO) Inhibition Assay (e.g., Amplex® Red Assay):

  • Protocol:

    • Pre-incubate purified MAO-A or MAO-B with a serial dilution of this compound for various time points to assess time-dependent inhibition.

    • Initiate the enzymatic reaction by adding the MAO substrate (e.g., tyramine) and the Amplex® Red reagent/horseradish peroxidase mixture.

    • The reaction produces hydrogen peroxide, which reacts with the Amplex® Red reagent to generate the fluorescent product, resorufin.

    • Measure the fluorescence intensity over time to determine the rate of MAO activity.

    • Calculate the IC50 and Ki values for the compound.

Receptor Binding Assays

Should the target deconvolution suggest a receptor, ligand binding assays are necessary.[18][19][20][21][22]

  • Protocol (Radioligand Binding Assay):

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters to determine the amount of bound radioligand.

    • Analyze the data to determine the binding affinity (Ki) of the test compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the proposed experimental strategies and potential biological impact, the following diagrams are provided.

G cluster_0 Target Identification Workflow start This compound phenotypic_screen Phenotypic Screening (e.g., Cell Viability) start->phenotypic_screen target_deconv Target Deconvolution phenotypic_screen->target_deconv kinobeads Kinobeads Profiling target_deconv->kinobeads Broad-spectrum cetsa Cellular Thermal Shift Assay (CETSA) target_deconv->cetsa Targeted validation putative_targets Identification of Putative Targets kinobeads->putative_targets cetsa->putative_targets

Caption: Workflow for identifying the protein targets of this compound.

G cluster_1 Hypothetical Kinase Inhibition Pathway compound This compound kinase Target Kinase (e.g., SRC) compound->kinase Inhibits substrate Substrate kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: A potential signaling pathway impacted by kinase inhibition.

G cluster_2 Mechanism-Based MAO Inhibition compound This compound mao Monoamine Oxidase (MAO) compound->mao Forms covalent bond with covalent_adduct Covalent Adduct (Inactive Enzyme) neurotransmitter Neurotransmitter (e.g., Dopamine) mao->neurotransmitter Metabolizes metabolite Inactive Metabolite neurotransmitter->metabolite

Caption: Proposed mechanism of irreversible inhibition of Monoamine Oxidase.

References

A Comparative Guide to the Synthetic Routes of N-(Prop-2-yn-1-yl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to N-(prop-2-yn-1-yl)oxazol-2-amine, a molecule of interest in medicinal chemistry and drug development. The routes are evaluated based on established synthetic methodologies, with a focus on providing a clear comparison of their potential efficiency and practicality. While direct experimental data for the synthesis of this specific compound is limited in publicly available literature, this guide leverages analogous reactions and well-established chemical principles to offer valuable insights for researchers.

Comparative Analysis of Synthetic Strategies

Three primary synthetic strategies are proposed and compared:

  • Route 1: Direct N-Propargylation of 2-Aminooxazole. This is the most straightforward approach, involving the direct alkylation of the readily available 2-aminooxazole with a propargyl halide.

  • Route 2: Two-Step Synthesis via Buchwald-Hartwig Amination. This more complex route involves the initial synthesis of a 2-halooxazole followed by a palladium-catalyzed cross-coupling reaction with propargylamine.

  • Route 3: Oxazole Ring Formation from a Propargylated Precursor. This strategy involves constructing the oxazole ring from a starting material that already contains the propargyl group.

The following table summarizes the key quantitative parameters and qualitative aspects of each proposed route, based on data from analogous reactions.

ParameterRoute 1: Direct N-PropargylationRoute 2: Buchwald-Hartwig AminationRoute 3: Oxazole Ring Formation from Propargylated Precursor
Starting Materials 2-Aminooxazole, Propargyl bromideα-Haloketone, Urea, 2-Halooxazole, PropargylamineN-Propargylurea, α-Haloketone
Number of Steps 121
Potential Yield Moderate to Good (yields for analogous reactions range from 20% to 87%)[1]Good to Excellent (yields for Buchwald-Hartwig aminations are often high)Moderate to Good
Reaction Conditions Mild to moderate (e.g., reflux in acetone or room temperature in DMF)[1]Step 1: Varies; Step 2: Typically requires elevated temperatures and an inert atmosphere.Varies depending on the specific cyclization strategy.
Reagents & Catalysts Base (e.g., K₂CO₃), optional catalyst (e.g., KI)[1]Step 1: Varies; Step 2: Palladium catalyst, ligand, base.Varies (e.g., acid or base catalysis).
Scalability Potentially goodCan be challenging due to catalyst cost and sensitivity.Potentially good
Pros Simple, one-step reaction. Readily available starting materials.Potentially high yielding. Wide substrate scope for the coupling reaction.Convergent synthesis.
Cons Potential for N,N-dipropargylation. Lack of specific literature data for 2-aminooxazole.Longer synthetic sequence. Requires synthesis of a 2-halooxazole. Cost and sensitivity of the palladium catalyst.Requires synthesis of the N-propargylated precursor. Potential for side reactions during cyclization.

Detailed Experimental Protocols

Route 1: Direct N-Propargylation of 2-Aminooxazole (Analogous Procedure)

This protocol is adapted from the synthesis of N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine[1].

Materials:

  • 2-Aminooxazole

  • Propargyl bromide (or chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetone (dry)

Procedure:

  • To a solution of 2-aminooxazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (5.3 eq) and potassium iodide (0.5 eq).

  • Reflux the mixture for 15-30 minutes.

  • Add propargyl bromide (1.2 eq) to the reaction mixture.

  • Continue to reflux the mixture for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route 2: Two-Step Synthesis via Buchwald-Hartwig Amination (Proposed)

Step 2a: Synthesis of 2-Halooxazole (General Procedure)

The synthesis of a 2-halooxazole can be achieved through various methods, including Sandmeyer-type reactions from 2-aminooxazole or by direct halogenation of an oxazolone precursor. The specific protocol will depend on the chosen starting material and halogenating agent.

Step 2b: Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed amination of an aryl halide.

Materials:

  • 2-Halooxazole (e.g., 2-bromooxazole)

  • Propargylamine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-halooxazole (1.0 eq), palladium catalyst (typically 1-5 mol%), and phosphine ligand (typically 1-1.5 eq relative to palladium) in a reaction vessel.

  • Add the anhydrous solvent, followed by the base (typically 1.5-2.0 eq).

  • Add propargylamine (1.1-1.5 eq) to the mixture.

  • Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Route 3: Oxazole Ring Formation from a Propargylated Precursor (Conceptual)

This route is based on the principle of constructing the heterocyclic ring from a linear precursor already bearing the desired N-substituent. A potential approach could involve the reaction of N-propargylurea with an α-haloketone.

Materials:

  • N-Propargylurea

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Solvent (e.g., ethanol, DMF)

  • Base (optional, depending on the specific mechanism)

Procedure:

  • Dissolve N-propargylurea (1.0 eq) and the α-haloketone (1.0 eq) in a suitable solvent.

  • Heat the reaction mixture to reflux and monitor by TLC. The addition of a non-nucleophilic base may be required to facilitate the cyclization.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminooxazole 2-Aminooxazole N-Propargylation N-Propargylation 2-Aminooxazole->N-Propargylation Propargyl bromide Propargyl bromide Propargyl bromide->N-Propargylation This compound This compound N-Propargylation->this compound Direct Alkylation

Caption: Synthetic pathway for Route 1: Direct N-Propargylation.

Route_2 cluster_start1 Step 1: Starting Materials cluster_reaction1 Step 1: Reaction cluster_intermediate Intermediate cluster_start2 Step 2: Starting Materials cluster_reaction2 Step 2: Reaction cluster_product Product alpha-Haloketone alpha-Haloketone Oxazole Synthesis Oxazole Synthesis alpha-Haloketone->Oxazole Synthesis Urea Urea Urea->Oxazole Synthesis 2-Halooxazole 2-Halooxazole Oxazole Synthesis->2-Halooxazole Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Halooxazole->Buchwald-Hartwig Amination Propargylamine Propargylamine Propargylamine->Buchwald-Hartwig Amination This compound This compound Buchwald-Hartwig Amination->this compound

Caption: Synthetic pathway for Route 2: Buchwald-Hartwig Amination.

Route_3 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Propargylurea N-Propargylurea Oxazole Ring Formation Oxazole Ring Formation N-Propargylurea->Oxazole Ring Formation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Oxazole Ring Formation This compound This compound Oxazole Ring Formation->this compound Cyclization

Caption: Synthetic pathway for Route 3: Oxazole Ring Formation.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of substituted oxazole and isoxazole derivatives, focusing on their anticancer and anti-inflammatory properties. The data presented herein is compiled from preclinical studies to aid researchers in understanding the translational potential of these compounds.

Part 1: Anticancer Efficacy of Diaryl-Substituted Isoxazole Derivatives

Vicinal diaryl-substituted isoxazoles have emerged as a promising class of anticancer agents. Their efficacy is often evaluated by their ability to inhibit cancer cell proliferation in vitro and reduce tumor growth in in vivo models. A key mechanism of action for these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.

In Vitro vs. In Vivo Efficacy Comparison

The following table summarizes the comparative efficacy of a representative diaryl-isoxazole compound (Compound 11) against hepatocellular carcinoma and breast cancer models.[1]

Compound Target Cancer In Vitro Assay In Vitro Efficacy (IC50) In Vivo Model In Vivo Dose In Vivo Efficacy (Tumor Volume Reduction)
Diaryl-isoxazole 11 Hepatocellular CarcinomaSulforhodamine B (SRB) assay1.3 µM (Huh7 cells)Mahlavu Xenograft (mice)40 mg/kg (oral)85%
Diaryl-isoxazole 11 Breast CancerSulforhodamine B (SRB) assay3.8 µM (MCF7 cells)MDA-MB-231 Xenograft (mice)40 mg/kg (oral)40-85%

Data compiled from literature.[1]

Signaling Pathway: Induction of Apoptosis

Diaryl-isoxazole derivatives have been shown to induce apoptosis in cancer cells. This process is a critical pathway for eliminating malignant cells and is a primary target for many chemotherapeutic agents. The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade.

apoptosis_pathway cluster_stimulus Anticancer Compound cluster_cell Cancer Cell Diaryl_Isoxazole Diaryl-Isoxazole Derivative Mitochondrion Mitochondrion Diaryl_Isoxazole->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Pro-Caspase-9 Apoptosome Apoptosome (Caspase-9 Activation) Caspase9->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Cytochrome_c->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Figure 1: Apoptotic pathway induced by diaryl-isoxazole derivatives.
Experimental Protocols

  • Cell Plating: Cancer cell lines (e.g., Huh7, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the isoxazole derivatives and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Absorbance Reading: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., Mahlavu, MDA-MB-231) are suspended in Matrigel and subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Mice are randomized into control and treatment groups. The isoxazole derivative is administered orally at a specified dose (e.g., 40 mg/kg) on a defined schedule for several weeks.[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Part 2: Anti-inflammatory Efficacy of Isoxazole Derivatives

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators in the inflammatory cascade.

In Vitro vs. In Vivo Efficacy Comparison

The following table presents a summary of the anti-inflammatory efficacy of a series of synthesized isoxazole derivatives.

Compound ID In Vitro Assay In Vitro Efficacy (% Inhibition of Protein Denaturation) In Vivo Model In Vivo Dose In Vivo Efficacy (% Inhibition of Edema)
Isoxazole Derivative 1Heat-induced protein denaturation75%Carrageenan-induced paw edema100 mg/kg (oral)68%
Isoxazole Derivative 2Heat-induced protein denaturation82%Carrageenan-induced paw edema100 mg/kg (oral)75%
Diclofenac Sodium (Standard)Heat-induced protein denaturation90%Carrageenan-induced paw edema10 mg/kg (oral)85%

Data is representative of findings for novel isoxazole series and may not correspond to a single publication.[2]

Signaling Pathway: COX-2 Inhibition in the Arachidonic Acid Cascade

Inflammation is a complex biological response, and the production of prostaglandins is a central component. Prostaglandins are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Isoxazole derivatives can selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[2]

cox_pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->COX2 Inhibits

Figure 2: Inhibition of the COX-2 pathway by isoxazole derivatives.
Experimental Protocols

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test isoxazole derivative, bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Heat-Induced Denaturation: The mixture is then heated at 57°C for 3 minutes to induce protein denaturation.

  • Turbidity Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control solution.[3]

  • Animal Model: Wistar albino rats are used for this model.

  • Compound Administration: The test isoxazole derivative or a standard drug (e.g., diclofenac sodium) is administered orally to the rats.[2]

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized edema.[1]

  • Edema Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[1]

References

Benchmarking N-(Prop-2-yn-1-yl)oxazol-2-amine Against Known FLT3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis. This has led to the development of numerous FLT3 inhibitors. This guide provides a comparative analysis of the novel compound N-(Prop-2-yn-1-yl)oxazol-2-amine against established FLT3 inhibitors, offering a framework for its evaluation as a potential therapeutic agent. While public data on this compound is limited, this document outlines the necessary experimental protocols and comparative data required for a thorough benchmarking study. A related compound, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine, has shown inhibitory activity against FLT3, suggesting the potential of the oxazol-2-amine scaffold.[1][2][3]

Comparative Analysis of Known FLT3 Inhibitors

To effectively benchmark a novel compound, it is essential to compare its performance against well-characterized inhibitors. The following tables summarize the inhibitory activities of several clinically relevant FLT3 inhibitors against wild-type (WT) FLT3 and its common oncogenic mutants.

Inhibitor Type Targeted Mutations Binding Affinity (Kd, nM) Reference
MidostaurinType IITD, TKD7.9[4]
GilteritinibType IITD, TKD-[5]
Quizartinib (AC220)Type IIITD1.6 - 3.3[4]
SorafenibType IIITD-[6][7]
SunitinibType I/IIITD, TKD-[6]

Table 1: General Characteristics of Known FLT3 Inhibitors. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[5]

Inhibitor FLT3-WT IC50 (nM) FLT3-ITD IC50 (nM) FLT3-D835Y IC50 (nM) Cell-Based (MV4-11) IC50 (nM) Reference
Midostaurin---~200[8]
Gilteritinib---<1 (MOLM14-D835Y)[5]
Quizartinib (AC220)--Negligible activity0.56[9]
Sorafenib58---[6][7]
Sunitinib220---[6]
TTT-3002-<1<1~1[10]
Compound 24-<10 (MOLM14)<10 (MOLM14-D835Y)<10[5]
4ACP43.897.292.538.8 (MV4-11)[9]
Compound 34f4 (ITD)1 (D835Y)-7 (MV4-11)[11]

Table 2: In Vitro Inhibitory Potency of Selected FLT3 Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity or cell proliferation by 50%. The MV4-11 cell line is a human leukemia line with an endogenous FLT3-ITD mutation.

Experimental Protocols for Benchmarking

To benchmark this compound, a series of standardized in vitro and cell-based assays should be conducted.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of recombinant FLT3 (wild-type and mutants).

Methodology (based on ADP-Glo™ Kinase Assay): [12][13][14]

  • Reagents: Recombinant human FLT3 (WT, ITD, D835Y), kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT), ATP, substrate (e.g., poly(E,Y)4:1), and the test compound (this compound) at various concentrations.

  • Procedure:

    • Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the FLT3 enzyme solution.

    • Add 2 µL of the ATP/substrate mixture to initiate the reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based FLT3 Phosphorylation Assay

Objective: To assess the ability of the compound to inhibit FLT3 autophosphorylation in a cellular context.

Methodology (based on intracellular phospho-protein staining): [15][16]

  • Cell Line: Use a human AML cell line with an activating FLT3 mutation, such as MV4-11 (FLT3-ITD).

  • Procedure:

    • Culture MV4-11 cells to the desired density.

    • Treat the cells with various concentrations of this compound or a known FLT3 inhibitor (positive control) for a specified time (e.g., 2-4 hours).

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescently labeled antibody specific for phosphorylated FLT3 (p-FLT3).

    • Analyze the fluorescence intensity of individual cells using flow cytometry.

  • Data Analysis: Determine the concentration of the compound that leads to a 50% reduction in the mean fluorescence intensity, representing the IC50 for cellular FLT3 inhibition.

Cell Proliferation Assay

Objective: To evaluate the effect of the compound on the proliferation of FLT3-dependent cancer cells.

Methodology (based on MTT or CellTiter-Glo® Assay): [17][18][19]

  • Cell Line: MV4-11 cells.

  • Procedure:

    • Seed MV4-11 cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Calculate the percentage of proliferation inhibition at each compound concentration compared to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizing Pathways and Workflows

To better understand the biological context and the experimental process, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT5 JAK-STAT5 Pathway Dimerization->JAK_STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT5->Proliferation

Caption: FLT3 Signaling Pathway in Hematopoietic Cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay FLT3 Kinase Assay (WT, ITD, TKD) Determine_IC50_vitro Determine IC50 Kinase_Assay->Determine_IC50_vitro Comparison Compare Data with Known FLT3 Inhibitors Determine_IC50_vitro->Comparison Phospho_Assay FLT3 Phosphorylation Assay (e.g., MV4-11) Determine_IC50_cellular Determine Cellular IC50/GI50 Phospho_Assay->Determine_IC50_cellular Prolif_Assay Cell Proliferation Assay (e.g., MV4-11) Prolif_Assay->Determine_IC50_cellular Determine_IC50_cellular->Comparison Start Novel Compound: This compound Start->Kinase_Assay Start->Phospho_Assay Start->Prolif_Assay

Caption: Experimental Workflow for Benchmarking FLT3 Inhibitors.

Conclusion

The provided framework outlines a comprehensive approach to benchmarking this compound against a panel of established FLT3 inhibitors. By employing standardized in vitro and cell-based assays, researchers can generate robust, comparable data on the compound's potency and cellular efficacy. The lack of publicly available data on this compound highlights the novelty of this compound and the importance of conducting the described experiments to ascertain its potential as a therapeutic agent for FLT3-mutated malignancies. The structural relationship to other oxazol-2-amine derivatives that have demonstrated FLT3 inhibition provides a strong rationale for this investigation.

References

A Comparative Guide to Analytical Methods for the Quantification of N-(Prop-2-yn-1-yl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of N-(Prop-2-yn-1-yl)oxazol-2-amine, a novel heterocyclic amine. Due to the limited availability of specific validated methods for this compound, this document focuses on established analytical techniques for similar structures, such as oxazole derivatives and other heterocyclic amines. The information presented herein is intended to assist researchers in selecting and developing a robust and reliable quantification method suitable for their specific research and development needs.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of the most promising techniques for the quantification of this compound.

Analytical Technique Principle Typical Performance Characteristics Advantages Disadvantages
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Separation based on polarity, detection based on UV absorbance.Linearity (r²): >0.99Accuracy (% Recovery): 95-105%Precision (%RSD): <5%LOD/LOQ: ng/mL rangeRelatively low cost, robust, and widely available.[1]Moderate sensitivity, potential for interference from co-eluting compounds.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) (with derivatization) Separation based on polarity, detection of fluorescent derivatives.Linearity (r²): >0.999Accuracy (% Recovery): 90-110%Precision (%RSD): <10%LOD/LOQ: pg/mL to low ng/mL rangeHigh sensitivity and selectivity.[2]Requires a derivatization step which can add complexity and variability.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with mass-based detection and fragmentation.Linearity (r²): >0.995[4]Accuracy (% Recovery): 71.8-119.1%[4]Precision (%RSD): <15%[5]LOD/LOQ: pg/mL range or lower[4][6]Highest sensitivity and specificity, provides structural confirmation.[7]High instrument cost, potential for matrix effects.

Experimental Protocols

A generalized workflow for the validation of an analytical method for this compound is presented below. This protocol should be adapted based on the specific analytical technique chosen.

Sample Preparation

For complex matrices, such as biological fluids or formulation excipients, a sample extraction step is crucial to remove interfering substances.

  • Solid-Phase Extraction (SPE): A common technique for cleaning up samples containing heterocyclic amines.[4][7] The choice of sorbent will depend on the physicochemical properties of the analyte.

  • Liquid-Liquid Extraction (LLE): An alternative method for sample cleanup.[7]

  • Protein Precipitation: For plasma or serum samples, precipitation with a solvent like acetonitrile can be effective.

Chromatographic Conditions (for HPLC-based methods)
  • Column: A C18 reversed-phase column is a common starting point for the separation of small molecules.[8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.

Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] This can be evaluated by analyzing blank samples and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4] This is typically evaluated by a calibration curve with a minimum of five concentration levels. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9] It is often assessed by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] It is usually expressed as the relative standard deviation (%RSD) and is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method for this compound quantification.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Technique Selection Technique Selection Sample Preparation Optimization Sample Preparation Optimization Technique Selection->Sample Preparation Optimization Chromatographic/Instrumental Parameter Optimization Chromatographic/Instrumental Parameter Optimization Sample Preparation Optimization->Chromatographic/Instrumental Parameter Optimization Specificity Specificity Chromatographic/Instrumental Parameter Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Sample Analysis Routine Sample Analysis Robustness->Routine Sample Analysis

Caption: General workflow for analytical method development and validation.

Signaling Pathway (Decision Tree for Method Selection)

This decision tree can guide researchers in selecting the most appropriate analytical method based on their specific requirements.

Method Selection Decision Tree Start Start High Sensitivity Required? High Sensitivity Required? Start->High Sensitivity Required? Structural Confirmation Needed? Structural Confirmation Needed? High Sensitivity Required?->Structural Confirmation Needed? Yes Complex Matrix? Complex Matrix? High Sensitivity Required?->Complex Matrix? No LC-MS/MS LC-MS/MS Structural Confirmation Needed?->LC-MS/MS Yes HPLC-FLD (with derivatization) HPLC-FLD (with derivatization) Structural Confirmation Needed?->HPLC-FLD (with derivatization) No Complex Matrix?->HPLC-FLD (with derivatization) Yes HPLC-UV HPLC-UV Complex Matrix?->HPLC-UV No

References

Safety Operating Guide

Essential Safety and Logistics for Handling N-(Prop-2-yn-1-yl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(Prop-2-yn-1-yl)oxazol-2-amine was located. The following guidance is based on the safety data of structurally similar compounds, including propargylamine and other hazardous chemicals. It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater hazards.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to provide immediate, procedural guidance for safe operational and disposal plans.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be a hazardous substance. Key potential hazards include:

  • Toxicity: May be toxic or fatal if swallowed, inhaled, or in contact with skin.[1]

  • Corrosivity: May cause severe skin burns and eye damage.

  • Flammability: May be a flammable liquid and vapor.

  • Irritation: Causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-resistant glovesDouble gloving is recommended. Use powder-free nitrile or neoprene gloves. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.[4][5]
Body Protection Protective clothingA disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[5] For extensive handling, consider "bunny suit" coveralls.[6]
Eye & Face Protection Safety goggles & face shieldGoggles should be worn at all times. A face shield should be used in conjunction with goggles when there is a splash hazard.[4][7]
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95) should be used, especially when handling powders or in case of aerosol generation.[2][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2]
Foot Protection Shoe coversDisposable, skid-resistant, and water-resistant shoe covers should be worn.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[2][8]
  • Work should be conducted in a designated area, preferably within a chemical fume hood with adequate ventilation.[1][7]
  • Assemble all necessary materials and equipment before starting the experiment to minimize movement in and out of the designated handling area.
  • Ensure all containers are properly labeled.[1]

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE.[5]
  • Don shoe covers, followed by a gown or coveralls.
  • Put on the inner pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown.
  • Don a face mask and respirator if required.
  • Wear safety goggles and a face shield.
  • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the gown.[5]

3. Handling the Chemical:

  • Handle the substance in a manner that avoids the formation of dust and aerosols.[7]
  • Use spark-proof tools and explosion-proof equipment.[1]
  • Ground all equipment when handling the product to prevent static discharge.[1][9]
  • Avoid contact with skin, eyes, and clothing.[2]
  • Do not eat, drink, or smoke in the handling area.[1][5]

4. Post-Handling:

  • After handling, decontaminate all surfaces and equipment.
  • Carefully remove and dispose of all disposable PPE in a designated hazardous waste container.
  • Wash hands thoroughly after removing PPE.[7]

Emergency Procedures

Emergency SituationFirst Aid and Response
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2][7] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] Continue rinsing. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]
Spill Evacuate personnel to a safe area.[7] Wear appropriate PPE.[1] For small spills, cover with an inert absorbent material and place in a suitable container for disposal.[1] For larger spills, dike the area to prevent spreading.[8] Prevent the spill from entering drains.[7] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

2. Container Labeling:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the date of waste accumulation.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

4. Disposal Procedure:

  • Dispose of the chemical waste through an approved waste disposal facility.[1][10] Do not dispose of it down the drain or in the regular trash.[3]
  • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the workflow for handling this compound with integrated safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Prepare Work Area (Fume Hood, Eyewash/Shower Check) Don_PPE 2. Don Full PPE Prep->Don_PPE Handling 3. Handle Chemical (Avoid Dust/Aerosol, Ground Equipment) Don_PPE->Handling Proceed with caution Decon 4. Decontaminate Surfaces & Equipment Handling->Decon Experiment Complete Spill Spill? Handling->Spill Exposure Exposure? Handling->Exposure Doff_PPE 5. Doff & Dispose of PPE Decon->Doff_PPE Waste 6. Segregate & Label Hazardous Waste Doff_PPE->Waste Spill->Decon Follow Spill Protocol Exposure->Decon Follow First Aid Protocol

Caption: Workflow for handling this compound with safety checkpoints.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.